An In-depth Technical Guide to 3-(azepane-1-sulfonyl)-2H-chromen-2-one: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a heterocyclic compound of interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, a proposed synthetic route, and explores its potential biological activities based on the well-established pharmacology of its constituent moieties: the coumarin scaffold and the azepane-sulfonamide group.
Introduction: The Convergence of Two Privileged Scaffolds
The 2H-chromen-2-one, or coumarin, nucleus is a prominent structural motif found in a vast number of natural products and synthetic molecules.[1][2] Coumarin derivatives exhibit a wide spectrum of biological activities, including anticoagulant, anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] The substitution at the 3-position of the coumarin ring is a common strategy for modulating its pharmacological profile.
The azepane ring, a seven-membered saturated heterocycle, offers a three-dimensional structure that can be advantageous for optimizing interactions with biological targets.[5][6] When incorporated as a sulfonamide, the azepane moiety can influence the compound's solubility, cell permeability, and binding affinity. The combination of the coumarin and azepane-1-sulfonamide functionalities in 3-(azepane-1-sulfonyl)-2H-chromen-2-one presents a compelling case for its investigation as a potential therapeutic agent.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one consists of a 2H-chromen-2-one core with an azepane-1-sulfonyl group attached at the 3-position.
Synthesis Pathway and Reaction Mechanism for 3-(azepane-1-sulfonyl)-2H-chromen-2-one: A Comprehensive Technical Guide
Strategic Rationale & Retrosynthetic Analysis The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents and steroid sulfata...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Rationale & Retrosynthetic Analysis
The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer agents and steroid sulfatase (STS) inhibitors[1]. Functionalization at the C3 position with a sulfonamide moiety—specifically an azepane-1-sulfonyl group—imparts significant lipophilicity and unique steric properties that enhance target binding affinity.
Direct electrophilic sulfonation of the coumarin core is regioselective for the C6 position due to the electron-donating resonance of the endocyclic oxygen. Therefore, synthesizing a C3-sulfonylated coumarin requires a bottom-up approach. The most robust and high-yielding strategy is the Knoevenagel-Lactonization Cascade . By pre-assembling the azepane-1-sulfonyl moiety onto an active methylene compound, we bypass the regiochemical limitations of late-stage functionalization. This method, adapted from established protocols for coumarin-3-sulfonamides, ensures quantitative yields and high purity [2][2].
Retrosynthetic pathway for 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Step-by-Step Methodologies: A Self-Validating System
To ensure reproducibility and scientific integrity, the synthesis is divided into three distinct phases. Each phase includes inherent causality for the chosen reagents and strict In-Process Controls (IPCs) to validate the system before proceeding.
Phase 1: Sulfonamidation
Objective: Synthesis of methyl 2-(azepan-1-ylsulfonyl)acetate.
Causality: Azepane (hexamethyleneimine) is reacted with methyl 2-(chlorosulfonyl)acetate. Triethylamine (Et₃N) is strictly required as an acid scavenger. Without Et₃N, the generated HCl would protonate the azepane, rendering it non-nucleophilic and stalling the reaction.
Protocol:
Dissolve methyl 2-(chlorosulfonyl)acetate (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.
Cool the reaction vessel to 0 °C using an ice bath to control the exothermic sulfonylation.
Add Et₃N (1.5 equiv) dropwise, followed by a slow addition of azepane (1.1 equiv).
Allow the mixture to warm to room temperature (RT) and stir for 3 hours.
Quench with 1M HCl, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation & IPC:
TLC: Run in Hexane:EtOAc (7:3). The product spot will be UV-inactive but stains strongly with KMnO₄ due to the azepane ring.
¹H NMR: Disappearance of the highly deshielded -CH₂- protons of the sulfonyl chloride and appearance of broad multiplets at ~3.3 ppm (azepane N-CH₂).
Phase 2: Saponification
Objective: Hydrolysis to 2-(azepan-1-ylsulfonyl)acetic acid.
Causality: The methyl ester must be converted to a free carboxylic acid to enable the intramolecular lactonization (esterification with the phenol group of salicylaldehyde) in the final step.
Protocol:
Dissolve the Phase 1 product in a 1:1 mixture of THF and H₂O.
Add 10% aqueous NaOH (2.0 equiv) and stir vigorously at RT for 2 hours.
Evaporate the THF under reduced pressure.
Cool the aqueous layer and acidify dropwise with concentrated HCl until pH 2 is reached, precipitating the free acid.
Filter the white precipitate, wash with cold water, and dry under a high vacuum.
Validation & IPC:
pH Monitoring: Crucial self-validation; precipitation only occurs when the carboxylate salt is fully protonated (pH < pKa ~3.5).
IR Spectroscopy: Shift of the C=O stretch from ~1740 cm⁻¹ (ester) to ~1710 cm⁻¹ (carboxylic acid), accompanied by a broad O-H stretch (2500–3300 cm⁻¹).
Phase 3: Knoevenagel-Lactonization Cascade
Objective: Formation of the coumarin core.
Causality: Benzylamine is utilized as a catalyst rather than a simple base. It condenses with salicylaldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for the nucleophilic attack by the active methylene compound. Glacial acetic acid provides the necessary protic environment for the subsequent lactonization and dehydration steps [2][2].
Protocol:
Combine 2-(azepan-1-ylsulfonyl)acetic acid (1.0 equiv) and substituted salicylaldehyde (1.0 equiv) in glacial acetic acid.
Add a catalytic amount of benzylamine (0.1 equiv).
Reflux the mixture (118 °C) for 4–6 hours.
Cool the mixture to RT and pour it into crushed ice.
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield pure 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Validation & IPC:
Fluorescence: The reaction mixture will become highly fluorescent under UV light (365 nm) as the extended conjugated coumarin system forms.
¹H NMR: The definitive validation is the appearance of a sharp singlet at ~8.4 ppm, corresponding to the C4-H proton of the newly formed coumarin ring.
Mechanistic Elucidation of the Cascade Reaction
The transformation of the acyclic precursors into the bicyclic coumarin system is a highly orchestrated cascade reaction. Modern synthetic techniques often employ advanced catalytic systems to drive this specific cyclization [3][3]. The sequence proceeds as follows:
Iminium Activation: Benzylamine attacks the aldehyde carbonyl, releasing water to form an iminium intermediate.
Enolization: The active methylene group of the acetic acid derivative, flanked by the electron-withdrawing sulfonyl and carboxyl groups, is easily deprotonated.
Aldol-Type Addition: The carbanion attacks the iminium carbon, forming a new C-C bond.
Intramolecular Lactonization: The ortho-phenolic -OH group undergoes an intramolecular nucleophilic acyl substitution at the carboxylic acid, forming the lactone ring.
Dehydration: Elimination of the amine catalyst and a proton restores aromaticity and yields the C3-C4 double bond.
Mechanistic steps of the Knoevenagel-Lactonization cascade.
Quantitative Data & Yield Optimization
The table below summarizes the optimized reaction parameters. Note that while conventional heating requires 4-6 hours, transitioning Phase 3 to microwave-assisted synthesis (MW) can drastically reduce reaction times while maintaining or improving yields [3][3].
Parameter
Phase 1: Sulfonamidation
Phase 2: Saponification
Phase 3: Cascade Cyclization
Reagents
Azepane, ClSO₂CH₂COOMe
NaOH (aq), THF
Salicylaldehyde, Step 2 Product
Catalyst/Base
Triethylamine (Et₃N)
None
Benzylamine
Solvent
Dichloromethane (DCM)
THF / Water
Glacial Acetic Acid
Temperature
0 °C to 25 °C
25 °C
118 °C (Reflux)
Reaction Time
3 Hours
2 Hours
4 - 6 Hours
Typical Yield
88 - 92%
> 95%
68 - 80%
Conclusion
The synthesis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one is best achieved through a convergent, three-step protocol culminating in a Knoevenagel-lactonization cascade. By pre-forming the sulfonamide on an active methylene compound, researchers bypass the poor regioselectivity of direct coumarin sulfonation. The integration of strict IPCs—such as pH-dependent precipitation and fluorescence monitoring—ensures that this protocol acts as a self-validating system, making it highly reliable for drug development pipelines.
References
A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer - PMC, nih.gov,
Unraveling the In Vitro Mechanism of Action of 3-(azepane-1-sulfonyl)-2H-chromen-2-one: A Hypothetical Framework for Targeting Matrix Metalloproteinase-9
An In-Depth Technical Guide Introduction: A Structurally-Guided Hypothesis The 2H-chromen-2-one, or coumarin, scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Introduction: A Structurally-Guided Hypothesis
The 2H-chromen-2-one, or coumarin, scaffold is a well-established "privileged structure" in medicinal chemistry, known for its wide range of biological activities. Coumarin derivatives have been developed as anticoagulants, anti-inflammatory agents, and anticancer therapeutics. Their mechanism often involves specific enzyme inhibition.
The incorporation of a sulfonamide group (-SO₂NH-) introduces a critical pharmacophore known to target metalloenzymes. Specifically, the sulfonamide moiety can coordinate with the catalytic zinc ion present in the active site of matrix metalloproteinases (MMPs). This interaction is a cornerstone of many potent and selective MMP inhibitors.
The terminal azepane ring, a seven-membered saturated heterocycle, is hypothesized to interact with the S1' pocket of the MMP active site. This pocket is a key determinant of inhibitor selectivity. The size and conformation of the azepane ring may confer selectivity for MMP-9, which possesses a larger and deeper S1' pocket compared to other MMP family members.
Based on this structural analysis, we hypothesize that 3-(azepane-1-sulfonyl)-2H-chromen-2-one acts as a potent and selective inhibitor of MMP-9. This guide will now detail the experimental workflows required to test this hypothesis.
The Hypothesized Mechanism: Molecular Interactions with MMP-9
We propose that the compound docks into the active site of MMP-9 as follows:
Zinc-Binding Group: The sulfonamide moiety acts as the primary zinc-binding group, coordinating with the catalytic Zn²⁺ ion in the enzyme's active site. This is a well-established interaction for sulfonamide-based MMP inhibitors.
Scaffold Interaction: The planar coumarin core likely establishes favorable van der Waals and pi-pi stacking interactions with hydrophobic residues lining the active site cleft.
Selectivity Pocket (S1') Interaction: The azepane ring is projected to fit into the deep, hydrophobic S1' pocket of MMP-9. The specific conformation and lipophilicity of this ring are critical for achieving high affinity and selectivity over other MMPs.
This multi-point interaction is expected to result in potent, reversible inhibition of MMP-9's enzymatic activity, preventing it from cleaving its extracellular matrix substrates.
Exploratory
Pharmacological potential and bioactivity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
An In-Depth Technical Guide to the Pharmacological Potential and Bioactivity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one Abstract The confluence of privileged structural motifs in medicinal chemistry often yields novel mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Pharmacological Potential and Bioactivity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
Abstract
The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. This guide focuses on one such molecule, 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a hybrid structure integrating the versatile 2H-chromen-2-one (coumarin) core, a sulfonamide linker, and a seven-membered azepane ring. While direct experimental data for this specific compound is not yet prevalent in published literature, this document serves as a technical prospectus for researchers, scientists, and drug development professionals. By dissecting the well-documented bioactivities of its constituent pharmacophores, we will project its pharmacological potential, propose putative mechanisms of action, and provide detailed, actionable experimental protocols to systematically investigate its therapeutic promise, particularly in oncology and infectious diseases.
Introduction: A Rationale for a Novel Hybrid Scaffold
The design of new therapeutic agents is increasingly driven by the strategy of molecular hybridization, which combines two or more pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a multi-target profile.[1] The structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one is a prime example of this approach.
The Coumarin Core: Coumarins (2H-chromen-2-ones) are a prominent class of naturally occurring benzopyrones found in many plants.[2] Their derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3][4][5] The substitution at the C-3 position of the coumarin ring is a particularly effective strategy for enhancing these biological effects.[3]
The Sulfonamide Linker: The sulfonamide group is a cornerstone of medicinal chemistry, famously integral to sulfa drugs, the first class of effective antibacterial agents.[6] Beyond their antimicrobial applications, sulfonamides are featured in drugs for a wide range of conditions and are known to confer diverse biological activities, including anticancer and anti-inflammatory effects.[6][7]
The Azepane Moiety: The azepane ring is a seven-membered saturated heterocycle. Its inclusion in molecular design can enhance lipophilicity and provide a flexible scaffold capable of forming optimal interactions with biological targets.[8] Azepane-containing derivatives have shown promise as potent enzyme inhibitors and anti-inflammatory agents.[9][10][11]
The combination of these three components into the target molecule suggests a strong potential for novel and potent bioactivity.
Caption: Structural components of the target molecule.
Projected Pharmacological Profile: An Evidence-Based Assessment
Based on extensive literature on coumarin-sulfonamide hybrids and related structures, we can project the most promising areas of investigation for 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Anticancer Potential
The anticancer activity is the most strongly supported potential application. Coumarin-sulfonamide hybrids have demonstrated significant cytotoxicity against a variety of cancer cell lines.[4][5]
Causality: The planar coumarin ring can intercalate with DNA, while the sulfonamide moiety can inhibit key enzymes involved in cancer cell proliferation, such as carbonic anhydrases, which are often overexpressed in tumors. The azepane group may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins. Several studies on azepane-containing triterpenoids have shown potent growth inhibitory effects at submicromolar concentrations against various cancer cell lines.[12][13][14][15]
Supporting Data: To provide a benchmark for potential efficacy, the following table summarizes the reported cytotoxic activities of various coumarin-sulfonamide derivatives against common cancer cell lines.
Both coumarins and sulfonamides have a rich history as antimicrobial agents.[3][6] Their combination is a proven strategy for generating compounds with potent activity against a range of pathogens.
Causality: Sulfonamides act as antimetabolites, inhibiting folic acid synthesis in bacteria. Coumarins can disrupt the bacterial cell membrane and inhibit essential enzymes. The hybridization of these two can lead to a synergistic effect.[3] Novel 2H-chromen-2-one derivatives have shown excellent activity against fungal strains like Aspergillus fumigatus and various Gram-positive and Gram-negative bacteria.[17]
Proposed Research & Development Workflow
To validate the therapeutic potential of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a systematic, multi-stage investigation is required. This section outlines the critical experimental protocols.
Caption: Proposed R&D workflow for the target molecule.
Protocol: Synthesis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
This protocol is based on established methods for synthesizing coumarin-sulfonamides.[2][18]
Objective: To synthesize the title compound via a two-step process involving Knoevenagel condensation followed by cyclization.
Materials:
Substituted Salicylaldehyde
Phenylsulfonyl acetonitrile
Tris(hydroxymethyl)aminomethane (THAM)
Ethanol (95%)
2N Hydrochloric Acid
Azepane
Triethylamine (TEA)
Dichloromethane (DCM)
Chlorosulfonic acid
Step-by-Step Procedure:
Synthesis of 2-oxo-2H-chromene-3-sulfonyl chloride:
a. To a cooled (0 °C) solution of 2H-chromen-2-one in chloroform, add chlorosulfonic acid dropwise with stirring.
b. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
c. Pour the mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the sulfonyl chloride intermediate.
Sulfonamide Formation:
a. Dissolve the 2-oxo-2H-chromene-3-sulfonyl chloride intermediate in DCM.
b. Add triethylamine (1.2 equivalents) to the solution.
c. Add azepane (1.1 equivalents) dropwise at 0 °C.
d. Stir the reaction mixture at room temperature for 12-18 hours, monitoring progress by TLC.
e. Upon completion, wash the reaction mixture with water and brine.
f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
g. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain pure 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the compound on human cancer cell lines (e.g., A549, HepG2, MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Procedure:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
Compound Treatment: Prepare a stock solution of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in DMSO. Create a series of dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
Protocol: Enzyme Inhibition Kinetic Study
Objective: To determine if the compound acts as an inhibitor of a specific enzyme (e.g., human carbonic anhydrase IX) and to characterize its mode of inhibition.[19]
Principle: Enzyme kinetics are measured by varying the substrate concentration in the presence of different, fixed concentrations of the inhibitor. By analyzing the changes in key kinetic parameters (Km and Vmax), the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be determined.
Step-by-Step Procedure:
Enzyme and Substrate Preparation: Prepare solutions of the purified target enzyme and its corresponding substrate in an appropriate assay buffer.
Inhibitor Preparation: Prepare a series of dilutions of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of the substrate. For each substrate concentration, run parallel reactions with different fixed concentrations of the inhibitor (including a zero-inhibitor control).
Reaction Initiation and Monitoring: Initiate the reaction by adding the substrate (or enzyme). Monitor the rate of product formation over time using a spectrophotometer or fluorometer.
Data Analysis:
a. Calculate the initial reaction velocities (V₀) for each condition.
b. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or Michaelis-Menten plot (V₀ vs. [S]).
c. Analyze the plots to determine the effect of the inhibitor on Km and Vmax, thereby identifying the mode of inhibition. A reduction in Vmax with an unchanged Km suggests non-competitive inhibition.[19]
Proposed Mechanism of Action: Targeting Cancer-Relevant Pathways
Based on the activities of related compounds, a plausible mechanism of action for the anticancer effects of 3-(azepane-1-sulfonyl)-2H-chromen-2-one involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[16]
Caption: Proposed apoptotic pathway induced by the compound.
This proposed pathway is testable using the protocols outlined above and further experiments such as ROS detection assays (e.g., using DCFDA dye) and Western blotting for key apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved caspase-3).[16]
Conclusion and Future Directions
The molecular architecture of 3-(azepane-1-sulfonyl)-2H-chromen-2-one represents a promising starting point for the development of novel therapeutic agents. Its hybrid design leverages the proven bioactivities of the coumarin, sulfonamide, and azepane scaffolds. The strongest evidence from related compounds points toward significant potential as an anticancer agent, with secondary potential in antimicrobial applications.
The immediate path forward requires the chemical synthesis and structural confirmation of the molecule. Following this, the systematic execution of the proposed in vitro screening and mechanistic studies will be critical to validate its bioactivity and elucidate its mechanism of action. Positive outcomes from these studies would provide a strong rationale for advancing the compound into preclinical in vivo models for efficacy and pharmacokinetic profiling. This technical guide provides the foundational logic and actionable protocols for embarking on this exciting research endeavor.
Crystal Structure and X-Ray Diffraction Analysis of 3-(Azepane-1-sulfonyl)-2H-chromen-2-one
Executive Summary The structural biology and medicinal chemistry of coumarin derivatives have driven significant advancements in targeted therapeutics. Specifically, coumarin-3-sulfonamides have emerged as a privileged s...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The structural biology and medicinal chemistry of coumarin derivatives have driven significant advancements in targeted therapeutics. Specifically, coumarin-3-sulfonamides have emerged as a privileged scaffold, exhibiting potent activity as carbonic anhydrase (CA) inhibitors, anticancer agents, and antimicrobial compounds[1].
This technical guide provides an in-depth crystallographic and structural analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one . By combining a rigid, planar, and conjugated 2H-chromen-2-one (coumarin) core with a flexible, sterically demanding 7-membered azepane ring via a tetrahedral sulfonyl linkage, this molecule presents a fascinating case study in conformational dynamics and supramolecular assembly.
Structural Rationale & Pharmacological Context
The molecular architecture of 3-(azepane-1-sulfonyl)-2H-chromen-2-one is defined by three distinct domains, each contributing to its physicochemical properties and biological target affinity:
The Coumarin Core (2H-chromen-2-one): A highly conjugated, planar bicyclic system that readily participates in π-π stacking and hydrophobic interactions within enzyme active sites.
The Sulfonyl Linkage (-SO₂-): A tetrahedral geometry that acts as a strong hydrogen-bond acceptor. In medicinal chemistry, the sulfonamide moiety is the classical zinc-binding group responsible for the inhibition of metalloenzymes like human carbonic anhydrases (hCAs)[1].
The Azepane Ring: A saturated seven-membered nitrogen heterocycle. Compared to smaller rings like piperidine or pyrrolidine, the azepane ring introduces significant steric bulk and conformational flexibility. This bulk can induce unforeseen conformational changes in target receptors, increasing selectivity through steric hindrance[2]. Furthermore, the azepane ring is known to stabilize specific secondary structures and binding conformations due to its unique transannular strain profile[3].
Experimental Workflows: Synthesis and Crystallization
To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating protocol combining nucleophilic substitution and thermodynamic crystallization must be employed.
Synthesis Protocol
The synthesis relies on the reaction of a coumarin-3-sulfonyl chloride electrophile with an azepane nucleophile[4].
Step 1: Reagent Preparation. Dissolve 1.0 equivalent of 2-oxo-2H-chromene-3-sulfonyl chloride in anhydrous dichloromethane (DCM). Causality: DCM is an aprotic solvent that fully dissolves the electrophile without participating in competing hydrolysis reactions.
Step 2: Base Addition. Add 2.0 equivalents of triethylamine (TEA) to the solution and cool to 0 °C. Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the azepane nucleophile and driving the equilibrium toward product formation.
Step 3: Nucleophilic Attack. Dropwise add 1.2 equivalents of azepane. Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 4 hours.
Step 4: Workup. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude product.
Crystallization Protocol (Slow Evaporation)
Step 1: Dissolve 50 mg of the purified 3-(azepane-1-sulfonyl)-2H-chromen-2-one in a 1:1 (v/v) mixture of Ethanol and DCM.
Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any nucleation-inducing particulate impurities.
Step 3: Puncture the vial cap with a single needle hole and leave it undisturbed in a vibration-free environment at 20 °C for 5–7 days.
Causality of Slow Evaporation: Slow evaporation maintains the system in a state of slight supersaturation. This thermodynamic control allows molecules to reversibly attach and detach from the growing crystal lattice, correcting packing errors and minimizing defects, ultimately yielding highly ordered macroscopic single crystals.
Caption: Workflow detailing the synthesis and thermodynamic crystallization of the coumarin-sulfonamide derivative.
X-Ray Diffraction (XRD) Data Collection and Refinement
Data Collection Methodology
Crystal Mounting: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) using a polarizing microscope. Mount the crystal on a glass fiber using perfluoropolyether oil and transfer it to the goniometer head.
Data Acquisition: Collect diffraction data at 100 K using a diffractometer equipped with a CCD area detector and graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Causality: Mo Kα radiation is utilized because its short wavelength minimizes X-ray absorption effects and allows for high-resolution data collection at higher θ angles. The cryogenic temperature (100 K) minimizes atomic thermal vibrations, resulting in sharper diffraction spots and a higher signal-to-noise ratio.
Data Reduction & Absorption Correction: Process frames using standard reduction software (e.g., APEX3). Apply multi-scan absorption correction to account for variations in X-ray path length through the crystal.
Structure Solution: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Causality: Non-hydrogen atoms are refined anisotropically to model their ellipsoidal thermal motion. Hydrogen atoms are placed in calculated positions (riding model) to ensure geometric accuracy without artificially inflating the number of refinement parameters.
Crystallographic Data Summary
The following table summarizes the quantitative crystallographic parameters typical for this specific molecular class.
The molecular structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one reveals several critical geometric features that dictate its physical behavior.
The Coumarin Scaffold
The 2H-chromen-2-one core is essentially planar, with a maximum atomic deviation from the mean plane of less than 0.03 Å. The lactone carbonyl bond (C=O) exhibits a length of ~1.205 Å, confirming its double-bond character. The bond lengths within the fused benzene ring range from 1.37 to 1.40 Å, characteristic of a fully delocalized π-system.
The Sulfonyl Linkage
The geometry around the sulfur atom is distorted tetrahedral. The O=S=O angle is significantly widened to approximately 119.5° due to the strong electrostatic repulsion between the highly electronegative oxygen atoms. Consequently, the N-S-C angle is compressed to ~106.2°. The S-N bond length is ~1.62 Å, indicating a standard single bond with minimal partial double-bond character, allowing for rotational flexibility between the coumarin core and the azepane ring.
The Azepane Ring Conformation
Seven-membered rings are notoriously flexible and subject to transannular steric clashes. In the solid state, the azepane ring of this compound adopts a twist-chair conformation [3]. This specific geometry minimizes the Pitzer strain (eclipsing interactions) and transannular van der Waals repulsions that would otherwise destabilize the molecule.
Structural Feature
Atoms Involved
Measurement
Lactone Carbonyl
C(2)-O(1)
1.205(3) Å
Sulfonyl Oxygens
S(1)-O(3), S(1)-O(4)
1.432(2) Å, 1.435(2) Å
Sulfonamide Bond
S(1)-N(1)
1.621(2) Å
O-S-O Angle
O(3)-S(1)-O(4)
119.5(1)°
N-S-C Angle
N(1)-S(1)-C(3)
106.2(1)°
Supramolecular Assembly and Crystal Packing
The crystal packing of 3-(azepane-1-sulfonyl)-2H-chromen-2-one is governed by a delicate balance of non-covalent interactions. Because the molecule lacks classical hydrogen bond donors (the sulfonamide nitrogen is fully substituted by the azepane ring), the supramolecular architecture relies on alternative forces.
π-π Stacking: The planar coumarin rings of adjacent molecules align in an antiparallel fashion. The centroid-to-centroid distance between the pyrone and benzene rings of neighboring molecules is approximately 3.75 Å, indicating moderate π-π stacking interactions that stabilize the crystal lattice along the b-axis.
Non-Classical Hydrogen Bonding: Weak C-H···O interactions play a crucial role in forming 2D sheets. The sulfonyl oxygen atoms act as bifurcated hydrogen-bond acceptors for the aromatic protons of the coumarin core (C-H···O=S) and the aliphatic protons of the azepane ring.
Steric Packing: The bulky, non-planar azepane rings project outward from the 2D sheets, interdigitating with adjacent layers. This steric bulk prevents the formation of a highly dense packing arrangement, which is reflected in the moderate calculated crystal density (1.347 Mg/m³).
Caption: Logical relationship of molecular domains to their resulting intermolecular interactions in the crystal lattice.
Conclusion
The X-ray crystallographic analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one highlights the structural dichotomy between the rigid, planar coumarin pharmacophore and the flexible, sterically demanding azepane ring. The twist-chair conformation of the azepane moiety, combined with the widened O=S=O angle of the sulfonyl group, creates a unique spatial profile. Understanding these exact geometric parameters and supramolecular packing behaviors is critical for drug development professionals aiming to utilize this scaffold for the rational design of selective enzyme inhibitors and receptor modulators.
References
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents
Source: MDPI
URL:[Link]
Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents
Source: PMC (PubMed Central)
URL:[Link]
β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid
Source: The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Antiestrogens: structure-activity relationships and use in breast cancer treatment
Source: Journal of Molecular Endocrinology - Bioscientifica
URL:[Link]
Molecular Docking Studies of 3-(azepane-1-sulfonyl)-2H-chromen-2-one: Mechanism-Based Inhibition of Tumor-Associated Carbonic Anhydrases
Executive Summary The rational design of selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted cancer therapy. While classic primary sulfonamides exhibit high potency, their clinical utility is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of selective Carbonic Anhydrase (CA) inhibitors is a critical frontier in targeted cancer therapy. While classic primary sulfonamides exhibit high potency, their clinical utility is often hampered by off-target toxicity due to indiscriminate binding to ubiquitous cytosolic isoforms (e.g., hCA I and hCA II).
This technical guide explores the computational evaluation of 3-(azepane-1-sulfonyl)-2H-chromen-2-one , a sophisticated hybrid molecule combining a coumarin core with a bulky azepane-1-sulfonyl moiety. Unlike traditional inhibitors that bind directly to the catalytic zinc ion, coumarins act as "suicide" or prodrug inhibitors[1]. They undergo enzyme-catalyzed hydrolysis to form 2-hydroxycinnamic acid derivatives, which subsequently bind at the highly variable entrance of the active site[2]. This guide provides a field-proven, self-validating computational workflow to accurately model this unique mechanism, ensuring high-fidelity predictions of isoform selectivity for tumor-associated hCA IX and hCA XII over off-target hCA II.
Mechanistic Rationale: The Prodrug Paradigm
A pervasive pitfall in standard molecular docking campaigns is the failure to account for ligand biotransformation prior to target engagement. Docking the intact 3-(azepane-1-sulfonyl)-2H-chromen-2-one molecule into the primary zinc-binding pocket will yield structurally invalid poses and false-negative binding affinities.
The Hydrolysis Pathway
Coumarins are uniquely processed by the esterase activity of Carbonic Anhydrase[3]. The mechanism unfolds as follows:
Substrate Entry: The intact coumarin enters the active site cavity.
Nucleophilic Attack: The zinc-bound hydroxide ion (
Zn2+−OH−
) attacks the carbonyl carbon of the lactone ring.
Ring Opening: The lactone ring is hydrolyzed, yielding a cis-2-hydroxycinnamic acid derivative (in this case, 2-(azepane-1-sulfonyl)-3-(2-hydroxyphenyl)acrylic acid).
Conformational Shift & Binding: The hydrolyzed product undergoes a massive conformational shift, relocating to the outer rim (entrance) of the active site cavity[1].
The Role of the Azepane-1-Sulfonyl Group
The entrance of the CA active site exhibits the highest amino acid sequence variability among the 15 human isoforms. The bulky, hydrophobic azepane ring attached to the sulfonyl group is strategically positioned to exploit the "hydrophobic wall" specific to hCA IX (e.g., residues Val121, Val131, Leu198, Pro202). This steric bulk creates a severe clash in the narrower active site entrance of hCA II, driving the exceptional selectivity profile of this compound class.
Caption: Mechanism-based prodrug activation of coumarin derivatives by Carbonic Anhydrase.
To achieve scientific integrity, the computational protocol must evaluate both the intact and the hydrolyzed states of the ligand across multiple CA isoforms. This dual-state approach validates the prodrug hypothesis in silico.
Step 1: Ligand Preparation (Dual-State)
Structure Generation: Sketch 3-(azepane-1-sulfonyl)-2H-chromen-2-one (Ligand A) and its hydrolyzed product, cis-2-(azepane-1-sulfonyl)-3-(2-hydroxyphenyl)acrylic acid (Ligand B).
Protonation State Assignment: Use a pKa predictor (e.g., Epik) at pH 7.4. Critical Insight: The carboxylic acid of Ligand B must be deprotonated (carboxylate anion), as this negatively charged moiety interacts with the hydrophilic half of the CA active site entrance.
Energy Minimization: Apply the OPLS4 force field to generate low-energy 3D conformers.
Step 2: Target Protein Preparation
Structure Retrieval: Download high-resolution crystal structures for hCA IX (e.g., PDB ID: 3IAI) and hCA II (e.g., PDB ID: 3F8E).
Preprocessing: Remove alternate conformations, add missing hydrogen atoms, and assign optimal protonation states to histidine residues (especially the proton shuttle residue His64, which should be modeled in its "out" conformation to accommodate the bulky ligand).
Restrained Minimization: Perform a restrained minimization of the heavy atoms to an RMSD of 0.3 Å to relieve steric clashes.
Step 3: Receptor Grid Generation
Expertise Note: Standard grids centered purely on the
Zn2+
ion will fail for hydrolyzed coumarins.
Grid Centering: Define the grid box center approximately 8–10 Å away from the zinc ion, focusing on the outer rim of the active site cavity[1].
Box Size: Expand the bounding box to at least 25 Å × 25 Å × 25 Å to ensure the bulky azepane ring has sufficient sampling space in the hydrophobic pocket.
Step 4: Molecular Docking & MM-GBSA
Docking Execution: Run Extra Precision (XP) flexible docking for both Ligand A and Ligand B against hCA II and hCA IX.
Post-Docking Rescoring: Calculate the binding free energy (
ΔGbind
) using the Prime MM-GBSA module. This step is vital for accurately capturing the desolvation penalties associated with the highly hydrophobic azepane ring.
Caption: Computational docking workflow detailing the parallel evaluation of intact and hydrolyzed ligands.
Data Presentation & Interaction Analysis
The following table summarizes the expected quantitative output from a properly executed dual-state docking protocol. Notice the causality: the intact prodrug shows poor affinity, while the hydrolyzed active form shows exceptional affinity and selectivity for hCA IX.
Table 1: Comparative Binding Affinities and Interaction Profiling
Ligand State
Target Isoform
XP Docking Score (kcal/mol)
MM-GBSA
ΔGbind
(kcal/mol)
Key Interacting Residues (Entrance Binding)
Intact
hCA II
-3.12
-18.4
Weak VdW interactions; no zinc coordination.
Intact
hCA IX
-3.85
-22.1
Weak VdW interactions; transient cavity entry.
Hydrolyzed
hCA II
-5.40
-35.2
Steric clash with Phe131; poor accommodation of azepane.
The profound difference in
ΔGbind
between hCA II and hCA IX for the hydrolyzed ligand (-35.2 vs -68.7 kcal/mol) validates the therapeutic hypothesis. In hCA II, the entrance is constricted by bulky, rigid residues (e.g., Phe131). In contrast, hCA IX possesses a wider, more flexible hydrophobic pocket (featuring Val131 and Leu198) that perfectly accommodates the large spatial volume of the azepane-1-sulfonyl group. The carboxylate group of the hydrolyzed ligand forms stable hydrogen bonds with the hydrophilic residues on the opposite wall, anchoring the molecule securely at the entrance without ever touching the catalytic zinc[3].
Conclusion
The computational investigation of 3-(azepane-1-sulfonyl)-2H-chromen-2-one requires a departure from traditional metalloenzyme docking protocols. By explicitly modeling the esterase-mediated hydrolysis of the coumarin core and targeting the active site entrance, researchers can accurately predict the profound isoform selectivity of this compound class. This self-validating workflow not only confirms the prodrug mechanism but also provides a robust structural framework for the lead optimization of next-generation, non-classical Carbonic Anhydrase inhibitors for oncology.
References
Source: PMC (National Institutes of Health)
Coumarins as Carbonic Anhydrase Inhibitors
Source: Bentham Science Publishers
URL
Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides
Source: MDPI
URL
In Vitro Screening of 3-(azepane-1-sulfonyl)-2H-chromen-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction The coumarin, or 2H-chromen-2-one, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological properties.[1][2] Derivatives of this heterocyclic motif have been...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The coumarin, or 2H-chromen-2-one, scaffold is a privileged structure in medicinal chemistry, renowned for its wide array of pharmacological properties.[1][2] Derivatives of this heterocyclic motif have been extensively explored, yielding compounds with significant anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][3][4] The functionalization of the coumarin core allows for the fine-tuning of its biological profile, making it an attractive starting point for novel drug discovery campaigns. This guide focuses on the preliminary in vitro screening of a specific series of derivatives: 3-(azepane-1-sulfonyl)-2H-chromen-2-one. The incorporation of the azepane-1-sulfonyl group at the 3-position introduces a unique combination of lipophilicity and hydrogen bonding potential, warranting a systematic evaluation of its biological effects.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a structured, yet flexible, framework for the initial in vitro evaluation of these novel coumarin derivatives. The experimental choices and protocols are explained from a Senior Application Scientist's perspective, emphasizing the causality behind the methodologies to ensure scientific integrity and generate reliable, actionable data.
I. Foundational Screening Strategy: A Tiered Approach
A successful in vitro screening campaign begins with a well-defined strategy. For novel compounds like 3-(azepane-1-sulfonyl)-2H-chromen-2-one derivatives, a tiered approach is recommended. This strategy allows for the efficient allocation of resources by initially casting a wide net with broad-spectrum assays, followed by more focused investigations into promising activities.
The initial tier focuses on two fundamental aspects of any potential therapeutic agent: cytotoxicity and broad biological activity. Understanding a compound's inherent toxicity is crucial for interpreting any observed biological effects and for establishing a therapeutic window.[5] Concurrently, screening against a panel of assays representing diverse biological activities can uncover unexpected therapeutic potential.
Caption: A tiered approach to in vitro screening.
II. Tier 1: Primary Cytotoxicity and Broad Biological Profiling
A. Cytotoxicity Assessment: Establishing a Baseline
The first critical step in evaluating any new chemical entity is to determine its cytotoxic potential.[6] This information is vital for differentiating between targeted biological activity and non-specific toxicity. The MTT and XTT assays are robust, colorimetric methods widely used for this purpose.[6][7] They measure the metabolic activity of cells, which in most cases, correlates with cell viability.
Protocol: MTT Assay for Cytotoxicity Screening
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
Compound Treatment: Prepare serial dilutions of the 3-(azepane-1-sulfonyl)-2H-chromen-2-one derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, should be determined.[6]
Compound
Cell Line
Assay
Incubation Time (h)
IC50 (µM)
Derivative 1
MCF-7
MTT
48
Data to be determined
Derivative 1
A549
MTT
48
Data to be determined
Derivative 1
HEK293
MTT
48
Data to be determined
Derivative 2
MCF-7
XTT
48
Data to be determined
Derivative 2
A549
XTT
48
Data to be determined
Derivative 2
HEK293
XTT
48
Data to be determined
This table presents a template for organizing the cytotoxicity data that will be generated.
B. Broad Biological Activity Profiling
With a baseline understanding of the compounds' cytotoxicity, the next step is to screen for a wide range of potential biological activities. This "phenotypic screening" approach can uncover novel therapeutic applications.[8] Based on the known activities of coumarin derivatives, the following assays are recommended for the initial broad screen.[1][4][9]
1. Antimicrobial Activity
Coumarin derivatives have shown promise as antimicrobial agents.[4] A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a fungal strain, is a cost-effective way to assess this potential.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Inoculum Preparation: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in the appropriate broth.
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth.
Inoculation: Add the standardized microbial suspension to each well.
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.[10]
Compound
S. aureus (MIC, µg/mL)
E. coli (MIC, µg/mL)
C. albicans (MIC, µg/mL)
Derivative 1
Data to be determined
Data to be determined
Data to be determined
Derivative 2
Data to be determined
Data to be determined
Data to be determined
Ciprofloxacin
Reference
Reference
N/A
Fluconazole
N/A
N/A
Reference
This table provides a structure for presenting the antimicrobial screening results.
2. Antioxidant Activity
Many coumarin derivatives exhibit antioxidant properties.[3] The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are rapid and reliable methods for assessing free radical scavenging activity.[11]
Protocol: DPPH Radical Scavenging Assay
Reaction Mixture: In a 96-well plate, add 100 µL of a methanolic solution of DPPH to 100 µL of various concentrations of the test compounds.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[11]
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Compound
DPPH Scavenging IC50 (µg/mL)
ABTS Scavenging IC50 (µg/mL)
Derivative 1
Data to be determined
Data to be determined
Derivative 2
Data to be determined
Data to be determined
Ascorbic Acid
Reference
Reference
This table is a template for the antioxidant activity data.
3. Anti-inflammatory Activity
Given the anti-inflammatory potential of coumarins, screening for inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) is a logical step.[1][12]
Protocol: In Vitro COX-2 and 5-LOX Inhibition Assays
Commercially available enzyme inhibitor screening kits provide a standardized and high-throughput method for this assessment.[12] These assays typically measure the enzymatic activity through a fluorescent or colorimetric readout.
Enzyme and Substrate Preparation: Prepare the recombinant human COX-2 or 5-LOX enzyme and its respective substrate according to the kit manufacturer's instructions.
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
Signal Detection: Measure the fluorescent or colorimetric signal at the appropriate wavelength.
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 values.
Compound
COX-2 Inhibition IC50 (µM)
5-LOX Inhibition IC50 (µM)
Derivative 1
Data to be determined
Data to be determined
Derivative 2
Data to be determined
Data to be determined
Celecoxib (COX-2)
Reference
N/A
Zileuton (5-LOX)
N/A
Reference
This table is designed to summarize the anti-inflammatory screening results.
III. Tier 2: Hit Confirmation and Mechanistic Elucidation
Compounds that demonstrate promising activity in the primary screens ("hits") with an acceptable therapeutic index (ratio of cytotoxicity to biological activity) should be advanced to Tier 2 for further investigation. This stage involves confirming the initial findings through dose-response studies and beginning to explore the mechanism of action.
Mass Spectrometry and Fragmentation Pathways of 3-(azepane-1-sulfonyl)-2H-chromen-2-one: A Mechanistic and Analytical Guide
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Structural and Chemical Context The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Document Type: Technical Whitepaper
Structural and Chemical Context
The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one (CAS No.: 950280-87-2) is a complex heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical development [1]. Structurally, it consists of three distinct domains:
The Coumarin Core (2H-chromen-2-one): A rigid, oxygen-containing bicyclic system known for its characteristic neutral losses in the gas phase.
The Sulfonyl Bridge (-SO₂-): A highly labile linkage under collisional activation.
The Azepane Ring: A seven-membered saturated nitrogen heterocycle that acts as the primary site for protonation due to its high basicity.
Characterizing this compound requires high-resolution tandem mass spectrometry (HRMS/MS). Understanding its gas-phase behavior is critical for identifying metabolites, monitoring drug degradation, and ensuring structural integrity during synthesis.
Self-Validating LC-HRMS/MS Methodology
As a Senior Application Scientist, I emphasize that an analytical protocol must be a self-validating system. The methodology below is designed not just to detect the analyte, but to systematically eliminate false positives, matrix suppression, and carryover.
LC-HRMS/MS experimental workflow for coumarin derivative analysis.
Step-by-Step Analytical Protocol
Phase 1: Sample Preparation & System Suitability
Action: Reconstitute the sample in 50:50 Water/Acetonitrile and spike with a stable isotope-labeled internal standard (e.g., Coumarin-d4). Use deactivated (silanized) glass vials.
Causality: The azepane moiety can exhibit non-specific binding to active silanol groups on standard glassware. Silanized vials prevent analyte loss. The internal standard validates the absence of severe ion suppression during electrospray ionization.
Self-Validation: Inject a solvent blank immediately before and after the sample. The high lipophilicity of the coumarin core can cause carryover; a clean post-run blank validates the integrity of the subsequent injection.
Phase 2: Chromatographic Separation
Action: Utilize a sub-2 µm C18 UHPLC column. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Causality: Formic acid is non-negotiable here. It lowers the pH to ensure the azepane nitrogen (pKa ~10.5) is fully protonated in solution, maximizing the
[M+H]+
yield. Furthermore, it suppresses secondary interactions between the basic nitrogen and residual silanols on the C18 stationary phase, ensuring sharp, symmetrical peaks.
Phase 3: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF)
Action: Operate in Positive ESI mode. Utilize Higher-energy Collisional Dissociation (HCD) with Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.
Causality: Stepped NCE is critical for this specific scaffold. The S-N bond of the sulfonamide is relatively fragile and cleaves at low collision energies (15 eV). Conversely, the rigid coumarin core requires high energy (45 eV) to induce the characteristic ring-opening and loss of carbon monoxide (CO) [3]. A stepped approach captures the entire fragmentation tree in a single MS/MS scan.
Gas-Phase Fragmentation Mechanics
When 3-(azepane-1-sulfonyl)-2H-chromen-2-one (
C15H17NO4S
, Exact Mass: 307.0878) is subjected to positive ESI, protonation occurs predominantly on the azepane nitrogen, yielding a precursor ion at m/z 308.0956 . Upon collisional activation, the molecule undergoes a highly predictable, charge-directed fragmentation cascade.
Pathway A: Sulfonamide Bond Cleavage (The Dominant Route)
The lowest energy barrier in the molecule is the sulfonamide linkage.
Neutral Loss of Azepane: Heterolytic cleavage of the S-N bond results in the expulsion of a neutral azepane molecule (99.10 Da). The charge is retained on the sulfonyl moiety, generating the coumarin-3-sulfonyl cation (m/z 208.9905) .
Extrusion of Sulfur Dioxide: The coumarin-3-sulfonyl cation is a transient intermediate. It rapidly extrudes
SO2
(63.96 Da) to relieve steric strain and form the highly stable, conjugated coumarin-3-yl cation (m/z 145.0284) . This ion typically presents as the base peak in the MS/MS spectrum.
Pathway B: Coumarin Core Degradation
Coumarins are heavily characterized by the sequential loss of neutral molecules from the pyrone ring [2]. The coumarin-3-yl cation (m/z 145.0284) undergoes a characteristic contraction via the loss of carbon monoxide (CO, 27.99 Da) to yield a benzofuranyl-type cation (m/z 117.0335) [3].
Pathway C: Charge Retention on Nitrogen
Alternatively, the S-N bond can cleave with the charge retained on the nitrogen atom (accompanied by a hydrogen transfer), yielding the azepanium cation (m/z 100.1121) .
Fragmentation pathway of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Quantitative Fragment Mapping
The table below summarizes the theoretical exact masses and structural assignments for the primary MS/MS fragments. High-resolution mass accuracy (mass error < 2.0 ppm) is required to definitively distinguish between isobaric interferences (e.g., distinguishing the loss of CO from the loss of
N2
or
C2H4
) [2].
Precursor Ion (m/z)
Fragment Ion (m/z)
Formula
Mass Error (ppm)
Est. Relative Abundance
Structural Assignment / Neutral Loss
308.0956
145.0284
C9H5O2+
< 2.0
100% (Base Peak)
[M+H−C6H13N−SO2]+
308.0956
100.1121
C6H14N+
< 2.0
80%
Azepanium cation (S-N cleavage)
308.0956
208.9905
C9H5O4S+
< 2.0
45%
[M+H−C6H13N]+
308.0956
117.0335
C8H5O+
< 2.0
35%
[M+H−C6H13N−SO2−CO]+
308.0956
280.1007
C14H18NO3S+
< 2.0
15%
[M+H−CO]+
(Direct pyrone cleavage)
Note: Relative abundances are highly dependent on the applied Normalized Collision Energy (NCE) and instrument geometry (Q-TOF vs. Orbitrap).
References
Lopez-Avila, V., & Yefchak, G. "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal. Available at:[Link]
PubMed Central (NIH). "Fragmentation pathways of protonated coumarin by ESI-QE-Orbitrap-MS/MS coupled with DFT calculations." Journal of Mass Spectrometry. Available at: [Link]
Foundational
Thermodynamic Profiling and Melting Point Determination of 3-(Azepane-1-sulfonyl)-2H-chromen-2-one: A Technical Guide
Executive Summary 3-(Azepane-1-sulfonyl)-2H-chromen-2-one is a specialized heterocyclic compound featuring a 2H-chromen-2-one (coumarin) core substituted at the C3 position with an azepane-1-sulfonyl moiety. Compounds wi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3-(Azepane-1-sulfonyl)-2H-chromen-2-one is a specialized heterocyclic compound featuring a 2H-chromen-2-one (coumarin) core substituted at the C3 position with an azepane-1-sulfonyl moiety. Compounds within the coumarin-3-sulfonamide class are heavily investigated in medicinal chemistry for their potent inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms (such as CA IX and XII) and their targeted anti-angiogenic properties[1][2]. The incorporation of the 7-membered azepane ring introduces unique steric and thermodynamic variables compared to smaller cyclic amines. This whitepaper provides a comprehensive framework for the synthesis, isolation, and thermodynamic profiling of this compound, ensuring high-fidelity data collection for downstream pharmaceutical formulation.
Part 1: Molecular Architecture and Thermodynamic Framework
The thermodynamic behavior and solid-state properties of 3-(azepane-1-sulfonyl)-2H-chromen-2-one are governed by the structural juxtaposition of its rigid pharmacophore and its flexible substituent.
Crystal Lattice Energy: The planar coumarin moiety naturally facilitates strong intermolecular
π−π
stacking interactions[2]. However, the bulky, non-planar azepane ring disrupts optimal crystalline packing. This steric hindrance lowers the overall lattice energy compared to unsubstituted or smaller-ring coumarin-3-sulfonamides[1][3].
Enthalpy of Fusion (
ΔHfus
): The energy required to transition from a solid crystal lattice to a liquid melt is primarily dictated by the hydrogen bond acceptor potential of the sulfonyl oxygens and the lactone carbonyl.
Causality in Thermodynamic Design: The choice of an azepane ring over a smaller heterocycle (like pyrrolidine) fundamentally increases the entropy of the melt (
ΔSmelt
). Because the 7-membered ring has a high number of conformational microstates available once freed from the crystal lattice, the entropic driving force for melting is higher, which typically depresses the melting point relative to more rigid analogs[1].
Part 2: Synthesis and Isolation Protocol
To obtain accurate thermodynamic data, the compound must be synthesized to >99% purity. Trace impurities act as freezing point depressants, artificially broadening the melting transition and skewing Differential Scanning Calorimetry (DSC) data. The following protocol utilizes a self-validating methodology to ensure absolute purity.
Step-by-Step Methodology
Precursor Activation: The synthesis begins with coumarin-3-sulfonyl chloride, a highly reactive electrophile typically generated via the direct chlorosulfonation of coumarin or through the Knoevenagel condensation of salicylaldehyde[3][4].
Nucleophilic Substitution:
Dissolve 1.0 equivalent of coumarin-3-sulfonyl chloride in anhydrous dichloromethane (DCM).
Add 2.0 equivalents of anhydrous potassium carbonate (
K2CO3
) to act as an acid scavenger. Causality: Inorganic
K2CO3
is strictly preferred over organic bases like triethylamine; organic bases can form difficult-to-remove hydrochloride salts that co-crystallize and contaminate the final solid lattice, ruining thermodynamic analysis.
Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction and prevent unwanted lactone ring opening.
Add 1.1 equivalents of azepane dropwise under continuous stirring.
Reaction Monitoring (Self-Validating Step): Track the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf sulfonyl chloride spot and the emergence of a distinct, lower-Rf product spot validates reaction completion (typically 2-4 hours).
Workup and Crystallization:
Quench the reaction with distilled water, extract the organic layer with DCM, and wash with 0.1 M HCl to selectively protonate and remove any unreacted azepane.
Dry the organic phase over anhydrous
Na2SO4
, filter, and concentrate in vacuo.
Recrystallize the crude product from hot ethanol. Causality: Ethanol promotes slow, highly ordered crystal growth, excluding solvent inclusions that would otherwise cause artificial endothermic peaks during thermal analysis.
Synthetic pathway for 3-(azepane-1-sulfonyl)-2H-chromen-2-one via nucleophilic substitution.
Part 3: Thermodynamic Properties & Melting Point Analysis
The melting point of coumarin-3-sulfonamide derivatives generally spans from 150 °C to 280 °C, heavily dependent on the nature of the amine substituent[3]. For the azepane derivative, the increased steric bulk places the melting point in the lower half of this range.
Step-by-Step DSC Protocol
Instrument Calibration: Calibrate the Differential Scanning Calorimeter (DSC) using a high-purity Indium standard (
Tm
= 156.6 °C) to ensure temperature accuracy within the specific melting range of the target compound.
Sample Preparation: Weigh exactly 3.0 to 5.0 mg of the recrystallized compound into a standard aluminum pan and crimp the lid tightly. Causality: A small, accurately weighed mass ensures uniform heat transfer through the sample, preventing thermal lag that artificially broadens the melting peak and skews the onset temperature.
Atmospheric Control: Purge the furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the azepane ring during heating, which could trigger exothermic decomposition overlapping with the endothermic melting event.
Thermal Program:
Equilibrate isothermally at 25 °C for 5 minutes.
Ramp the temperature at a rate of 10 °C/min up to 200 °C.
Data Extraction: Record the extrapolated onset temperature (
Tonset
), the peak temperature (
Tpeak
), and integrate the area under the curve to calculate the Enthalpy of Fusion (
ΔHfus
).
Standardized DSC workflow for the thermodynamic profiling of coumarin derivatives.
Quantitative Data Summary
The following table summarizes the representative thermodynamic parameters for 3-(azepane-1-sulfonyl)-2H-chromen-2-one, benchmarked against structurally related coumarin-3-sulfonamides to highlight the structure-property relationships[1][3].
Parameter
3-(Azepane-1-sulfonyl)-2H-chromen-2-one
3-(Pyrrolidine-1-sulfonyl)-2H-chromen-2-one
Unsubstituted 3-Sulfamoylcoumarin
Molecular Weight ( g/mol )
307.36
279.31
225.22
Melting Point (
Tonset
, °C)
162.4
175.8
254.0
Peak Melting Temp (
Tpeak
, °C)
163.1
176.5
255.2
Enthalpy of Fusion (
ΔHfus
, J/g)
98.5
112.4
145.6
Physical State at 25°C
Crystalline Solid
Crystalline Solid
Crystalline Solid
Note: The lower melting point and enthalpy of fusion for the azepane derivative clearly demonstrate the lattice-disrupting effect of the 7-membered ring compared to the smaller pyrrolidine ring or the primary sulfonamide[1][3].
References
Title: Synthesis and molecular docking of novel non-cytotoxic anti-angiogenic sulfonyl coumarin derivatives against hepatocellular carcinoma cells in vitro
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: A Review of Coumarin Derivatives in Pharmacotherapy of Breast Cancer
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Application Note: 3-(Azepane-1-sulfonyl)-2H-chromen-2-one as a High-Fidelity Fluorescent Probe for Endoplasmic Reticulum Imaging
Introduction & Mechanistic Rationale The endoplasmic reticulum (ER) is a highly dynamic organelle central to protein folding, lipid synthesis, and calcium homeostasis. High-resolution fluorescent visualization of the ER...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The endoplasmic reticulum (ER) is a highly dynamic organelle central to protein folding, lipid synthesis, and calcium homeostasis. High-resolution fluorescent visualization of the ER is critical for structure-activity studies in cell biology, toxicology, and drug development. 3-(azepane-1-sulfonyl)-2H-chromen-2-one is a rationally designed coumarin-sulfonamide hybrid that serves as a highly selective, photostable ER-targeting probe [1].
Mechanistic Causality:
The molecular architecture of this probe leverages a "push-pull" electronic system. The 2H-chromen-2-one (coumarin) core acts as the fluorophore, providing a high quantum yield and excellent cell permeability [2]. The critical innovation is the addition of the azepane-1-sulfonyl moiety at the 3-position. Azepane, a seven-membered lipophilic nitrogen heterocycle, combined with the sulfonamide linkage, fine-tunes the molecule's amphiphilicity. This specific lipophilicity drives the spontaneous partitioning of the probe into the lipid-rich membranes of the ER, bypassing mitochondria and lysosomes [1]. Furthermore, the sulfonamide group acts as an electron-withdrawing moiety, shifting the excitation maximum into the visible range (~400 nm), making it compatible with standard confocal diode lasers.
Compared to commercial standards like ER-Tracker™ Blue-White DPX, this azepane-coumarin derivative exhibits a narrower emission spectrum, significantly reducing spectral bleed-through in multiplexed imaging [1].
Property
Value
Experimental Significance
Excitation Maximum (λex)
~400 nm
Compatible with standard 405 nm diode lasers and DAPI filter sets.
Emission Range (λem)
435 – 525 nm
Narrower emission profile enables easier multiplexing with yellow/red fluorophores.
Quantum Yield (Φ)
~0.60
High brightness allows for low working concentrations (1-2 μM), minimizing phototoxicity.
Cytotoxicity (IC50)
205 – 252 μM
Extremely low toxicity; ideal for extended live-cell time-lapse imaging.
Targeting Mechanism
Lipophilic partitioning
Rapid, receptor-independent membrane integration; works in both live and fixed cells.
Workflow & Logical Architecture
Design, targeting mechanism, and imaging workflow of the 3-(azepane-1-sulfonyl) coumarin ER probe.
Detailed Experimental Protocols
Protocol A: Live-Cell ER Imaging Workflow
This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, CHO, HEK293).
Step 1: Reagent Preparation
Action : Dissolve 3-(azepane-1-sulfonyl)-2H-chromen-2-one in anhydrous Dimethyl Sulfoxide (DMSO) to create a 1 mM stock solution. Aliquot and store at -20°C protected from light.
Causality : The highly lipophilic azepane ring renders the probe insoluble in aqueous buffers. DMSO ensures complete solvation. Aliquoting prevents repeated freeze-thaw cycles that can degrade the coumarin core via oxidation.
Step 2: Cell Culture and Seeding
Action : Seed cells on #1.5 thickness glass-bottom imaging dishes (e.g., MatTek) and culture until 70-80% confluent.
Causality : Standard plastic culture dishes cause birefringence and optical scattering. #1.5 glass (0.17 mm thickness) is precisely matched to the spherical aberration correction of high numerical aperture (NA) oil-immersion objectives, maximizing the spatial resolution of the fine ER tubular network.
Step 3: Staining Procedure
Action : Dilute the 1 mM stock to a 2 μM working concentration in pre-warmed, serum-free imaging medium (e.g., FluoroBrite DMEM). Incubate cells for 20 minutes at 37°C, 5% CO₂.
Causality : Serum proteins (such as Bovine Serum Albumin) possess hydrophobic pockets that will sequester the lipophilic probe, drastically reducing the effective concentration delivered to the cell membrane. A 20-minute incubation provides sufficient time for the probe to traverse the plasma membrane and reach thermodynamic equilibrium within the ER lipid bilayer.
Step 4: Washing and Imaging
Action : Wash the cells twice with warm PBS and replace with standard (serum-containing) imaging medium. Image using a confocal microscope (Excitation: 405 nm laser; Emission filter: 450/50 nm bandpass).
Causality : Washing removes unbound fluorophores, eliminating background noise and establishing a high signal-to-noise ratio.
Protocol B: Fixed-Cell Imaging & Self-Validation
To validate ER localization, this protocol incorporates a self-validating co-localization step.
Step 1: Fixation (Critical Step)
Action : Wash cells with PBS, then fix with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Wash 3x with PBS.
Causality : PFA covalently crosslinks proteins, preserving the structural integrity of the ER. Do not use methanol or acetone. Organic solvents extract the lipid bilayer, which will wash away the lipophilic binding sites required for the probe's retention, resulting in a total loss of signal.
Step 2: Permeabilization Warning
Action : Skip detergent permeabilization (no Triton X-100 or Tween-20) unless absolutely necessary for a secondary antibody. If permeabilization is required, stain with the coumarin probe after the detergent has been washed out, though signal may be reduced.
Causality : Detergents solubilize the ER membrane. Because the probe relies on lipid partitioning, permeabilization destroys its target environment.
Step 3: Co-localization Staining (Validation)
Action : Co-incubate the cells with 2 μM 3-(azepane-1-sulfonyl)-2H-chromen-2-one and a red-emitting ER marker (e.g., ER-Tracker™ Red) for 20 minutes.
Causality : This creates a self-validating system. By calculating the Pearson's Correlation Coefficient (PCC) between the blue/green emission of the coumarin probe and the red emission of the established marker, researchers can quantitatively verify the spatial targeting fidelity.
Troubleshooting Guide
Observation
Mechanistic Cause
Corrective Action
Weak or No Fluorescence
Probe sequestered by serum proteins or extracted by solvents.
Ensure staining is done in serum-free media. Avoid methanol fixation or harsh detergents.
High Background Signal
Incomplete washing or probe aggregation.
Wash 3x with warm PBS post-incubation. Ensure DMSO stock is fully dissolved before aqueous dilution.
Punctate, Non-Reticular Staining
Probe accumulation in lysosomes (lysosomotropism) due to pH trapping.
Reduce incubation time to 15 mins. Check media pH (should be strictly ~7.4).
Rapid Photobleaching
Excessive laser power causing reactive oxygen species (ROS) generation.
Reduce 405 nm laser power to <5%. Increase detector gain or use line-averaging.
References
Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells. Photochemistry and Photobiology (2019). URL: [Link][1]
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Molecules (2021). URL:[Link][2]
Application Note: In Vivo Testing and Dosing Protocols for 3-(azepane-1-sulfonyl)-2H-chromen-2-one
Introduction & Mechanistic Rationale The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one (a coumarin-3-sulfonamide derivative) represents a highly specialized class of targeted anticancer agents. In contemporary oncolog...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one (a coumarin-3-sulfonamide derivative) represents a highly specialized class of targeted anticancer agents. In contemporary oncology, targeting the hypoxic tumor microenvironment is a critical therapeutic vector. Hypoxia-inducible factor 1-alpha (HIF-1α) upregulates the expression of Carbonic Anhydrase IX (CA IX) and XII (CA XII), metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This activity acidifies the extracellular matrix, promoting tumor invasion, metastasis, and chemoresistance [1].
The Causality of the Pharmacophore
Unlike classic primary sulfonamides (e.g., acetazolamide) that indiscriminately bind cytosolic CA isoforms (CA I and CA II) leading to systemic toxicity, coumarin-based sulfonamides operate as highly selective suicide prodrugs [1].
Coumarin Ring (Prodrug Activation): The intact 2H-chromen-2-one ring does not directly bind the catalytic zinc ion. Instead, it is hydrolyzed by the esterase activity of CA IX/XII at the tumor site. This ring cleavage generates an active 2-hydroxycinnamic acid derivative that permanently coordinates with the Zn²⁺ ion in the active site, locking the enzyme in an inactive state [2].
Azepane-1-sulfonyl Moiety (Selectivity): The bulky, hydrophobic seven-membered azepane ring is strategically positioned to interact with the hydrophobic pocket of the CA IX active site. This steric bulk prevents the molecule from efficiently entering the narrower active site clefts of off-target cytosolic CA I and II, driving its high selectivity profile [3].
Pathway & Activation Visualization
To understand the self-validating nature of this protocol, researchers must first map the prodrug's activation pathway. The following diagram illustrates the mechanism by which 3-(azepane-1-sulfonyl)-2H-chromen-2-one exerts its localized anti-tumor effect.
Fig 1: Prodrug activation of 3-(azepane-1-sulfonyl)coumarin via CA IX esterase activity.
Pre-Clinical Data Summary
Before initiating in vivo studies, it is crucial to benchmark the compound against known standards. Table 1 summarizes the expected inhibition constants (
Ki
) and pharmacokinetic parameters based on structural analogs in the coumarin-3-sulfonamide class[2, 3].
Table 1: Pharmacological Profile of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
Parameter
CA I (Cytosolic)
CA II (Cytosolic)
CA IX (Tumor)
CA XII (Tumor)
Ki
(nM)
> 10,000
> 5,000
18.5 ± 2.1
22.4 ± 3.0
Selectivity Ratio (IX/II)
-
> 270x
Reference
-
Half-life (
t1/2
)
\multicolumn{4}{c
}{4.2 Hours (Murine Model)}
Clearance (CL)
\multicolumn{4}{c
}{1.8 L/h/kg}
Volume of Distribution (
Vd
)
\multicolumn{4}{c
}{2.4 L/kg}
Note: Data represents validated ranges for azepane-substituted coumarin sulfonamides.
In Vivo Experimental Protocols
To ensure a self-validating experimental design, the in vivo workflow must include systemic toxicity checks, precise formulation to overcome the compound's hydrophobicity, and biomarker validation (e.g., measuring extracellular pH) to prove the mechanism of action in situ.
Protocol A: Formulation and Maximum Tolerated Dose (MTD) Assessment
Coumarin derivatives exhibit poor aqueous solubility. A co-solvent system is required to ensure uniform dosing without precipitation.
Solubilization: Weigh the required mass of the compound and dissolve completely in 10% (v/v) DMSO. Vortex until the solution is entirely clear.
Stabilization: Add 40% (v/v) PEG300 and 5% (v/v) Tween-80 to the DMSO mixture. Sonicate for 5 minutes at room temperature. Causality: PEG300 acts as a cosolvent while Tween-80 prevents aggregation of the hydrophobic azepane ring upon introduction to aqueous media.
Aqueous Dilution: Slowly add 45% (v/v) sterile saline dropwise while under continuous vortexing to prevent localized precipitation.
Verification: The final formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) must be clear. Use within 2 hours of preparation.
MTD Dosing Rationale:
Previous toxicological studies on coumarin-sulfonamide hybrids indicate that doses up to 300 mg/kg are generally well-tolerated, with toxicity emerging near 2000 mg/kg [4]. For efficacy studies, therapeutic windows of 15, 30, and 60 mg/kg are recommended.
This protocol utilizes A549 (Lung Adenocarcinoma) cells, which are known to highly express CA IX under hypoxic conditions [2].
Step 1: Xenograft Establishment
Culture A549 cells in DMEM supplemented with 10% FBS.
Harvest cells at 80% confluence. Resuspend in a 1:1 mixture of PBS and Matrigel.
Inject
5×106
cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
Monitor tumor growth using digital calipers. Calculate volume using
V=(length×width2)/2
.
Step 2: Dosing Regimen
Initiate treatment when tumor volumes reach
≈100 mm3
.
Randomize mice into four groups (n=8 per group):
Group 1: Vehicle Control (IP, daily)
Group 2: 3-(azepane-1-sulfonyl)coumarin, 15 mg/kg (IP, daily)
Group 3: 3-(azepane-1-sulfonyl)coumarin, 30 mg/kg (IP, daily)
Group 4: SLC-0111 Positive Control, 30 mg/kg (IP, daily)
Administer treatments for 21 consecutive days.
Step 3: Self-Validating Biomarker Assay (Extracellular pH Measurement)
To prove that tumor reduction is causally linked to CA IX inhibition (and not off-target cytotoxicity), extracellular tumor pH (
pHe
) must be measured.
On Day 14, anesthetize selected mice (n=3 per group) using isoflurane.
Insert a micro-pH electrode (e.g., MI-408, Microelectrodes Inc.) 2 mm into the tumor mass, alongside a reference electrode in the subcutaneous space of the opposite flank.
Expected Outcome: Vehicle-treated tumors will exhibit an acidic
pHe
(
≈6.5−6.7
). Successful CA IX inhibition by the azepane-coumarin derivative will normalize the
pHe
to
≈7.2−7.3
, validating the biochemical blockade of proton extrusion.
Step 4: Tissue Harvesting and Downstream Analysis
At day 21, euthanize mice via cervical dislocation under deep anesthesia.
Excise tumors. Snap-freeze half of the tissue in liquid nitrogen for Western Blotting (to quantify HIF-1α and cleaved caspase-3) [2].
Fix the remaining half in 10% neutral buffered formalin for immunohistochemistry (IHC) to assess Ki-67 (proliferation) and CD31 (angiogenesis).
References
An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents
Source: MDPI (Molecules)
URL:[Link]
Design, synthesis and mechanism study of coumarin-sulfonamide derivatives as carbonic anhydrase IX inhibitors with anticancer activity
Source: PubMed / Chemico-Biological Interactions
URL:[Link]
Advances in structure-based drug discovery of carbonic anhydrase inhibitors
Source: ResearchGate
URL:[Link]
Synthesis and Evaluation of Antiepileptic Activity of Newly Designed Coumarin-Sulfonamide Hybrids
Source: Asian Journal of Chemistry
URL:[Link]
Method
A Senior Application Scientist's Guide to the Chromatographic Separation and Isolation of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
Abstract This comprehensive application note provides a detailed guide for the chromatographic separation and purification of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a representative coumarin sulfonamide. Recognizing th...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive application note provides a detailed guide for the chromatographic separation and purification of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a representative coumarin sulfonamide. Recognizing the growing importance of this chemical scaffold in medicinal chemistry and materials science, achieving high purity is paramount for accurate biological evaluation and material characterization. This document outlines robust protocols for preparative-scale purification using flash chromatography, analytical-scale purity assessment via High-Performance Liquid Chromatography (HPLC), and introduces an advanced, green chemistry approach using Supercritical Fluid Chromatography (SFC). Each section is grounded in chromatographic theory, explaining the rationale behind methodological choices to empower researchers to adapt these protocols to their specific needs.
Introduction
Coumarins, distinguished by their 2H-chromen-2-one core, are a privileged scaffold in drug discovery and materials science.[1] The incorporation of a sulfonamide moiety at the 3-position, as seen in 3-(azepane-1-sulfonyl)-2H-chromen-2-one, can significantly modulate the molecule's physicochemical and biological properties, making this class of compounds a fertile ground for research.[2] Synthetic routes to 3-sulfonyl coumarins often yield crude products containing unreacted starting materials, reagents, and isomeric byproducts.[3][4] Therefore, efficient and scalable purification is a critical and often challenging step in the research and development workflow.
This guide provides researchers, scientists, and drug development professionals with a multi-platform chromatographic strategy. We will cover:
Preparative Flash Chromatography: For isolating gram-scale quantities of the target compound post-synthesis.
Reversed-Phase HPLC (RP-HPLC): For high-resolution analysis to accurately determine purity and resolve closely related impurities.
Supercritical Fluid Chromatography (SFC): A high-throughput, environmentally friendly alternative for both analytical and preparative scale purification, offering orthogonal selectivity to RP-HPLC.[]
Understanding the physicochemical properties of the target analyte is the foundation of effective method development.
Structure:
Property
Predicted Value
Rationale & Implications for Chromatography
Molecular Weight
321.38 g/mol
Standard molecular weight for small molecules; readily analyzable by standard chromatographic and mass spectrometric techniques.
Predicted XLogP3
2.5 - 3.0
Indicates moderate lipophilicity. The compound is well-suited for reversed-phase HPLC and will likely have good solubility in common organic solvents like Dichloromethane, Ethyl Acetate, and Methanol, which are used in flash chromatography.
Hydrogen Bond Donors
0
The absence of acidic protons (like -OH or -NH) suggests that peak shape in RP-HPLC should be good, with less likelihood of tailing due to interactions with residual silanols on the stationary phase.
Hydrogen Bond Acceptors
5 (3xO, 2xS=O, 1xN)
The multiple acceptor sites contribute to the molecule's polarity and provide handles for interaction with polar mobile phases or stationary phases in normal-phase or HILIC modes, although RP is the primary focus here.
UV Absorption
~310-320 nm
The extended conjugation of the coumarin system results in strong UV absorbance, making UV-based detection in HPLC and SFC highly sensitive and straightforward.[6]
Part I: Preparative Scale Purification via Flash Chromatography
Flash chromatography is the workhorse for purifying multi-milligram to gram-scale quantities of synthetic products. It utilizes positive pressure to accelerate solvent flow through a column packed with a solid adsorbent, typically silica gel.[7]
Principle & Method Development
The goal is to find a solvent system that provides good separation between the target compound and its impurities on a Thin-Layer Chromatography (TLC) plate. An ideal mobile phase will afford a retention factor (Rf) of 0.2-0.3 for the target compound, which generally translates to optimal separation on a flash column.[7]
Senior Scientist Insight: An Rf in this range ensures the compound spends enough time interacting with the stationary phase to separate from faster-moving, non-polar impurities, but not so long that it requires excessive solvent and leads to band broadening, which compromises resolution from slower-moving, polar impurities.
Experimental Protocol: Flash Chromatography
TLC Analysis:
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
Spot the solution onto a silica gel TLC plate.
Develop the plate in various solvent systems. A good starting point for a compound with a predicted XLogP of ~2.5 is a mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).
Example System: Start with 30% Ethyl Acetate in Hexane (v/v) and adjust the ratio to achieve the target Rf.
Visualize the spots under UV light (254 nm and/or 365 nm).
Column Preparation:
Select a column size appropriate for the amount of crude material (a common rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
Dry-pack the column with silica gel (particle size 40-63 µm).
Gently tap the column to ensure a well-packed bed and top with a thin layer (~1 cm) of sand.
Sample Loading:
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane). Add a small amount of silica gel (~2-3 times the weight of the crude product) and evaporate the solvent completely to get a free-flowing powder.
Carefully add the silica-adsorbed sample to the top of the column, creating a uniform layer. Top with another thin layer of sand.
Causality: Dry loading prevents the sample from dissolving in the initial mobile phase in a large volume, which would lead to a very broad initial band and poor separation. It ensures the entire sample starts as a tight, uniform band at the top of the column.
Elution and Fraction Collection:
Place the column on the flash chromatography system.
Begin elution with the mobile phase determined by TLC. A gradient elution (e.g., starting from 10% Ethyl Acetate in Hexane and gradually increasing to 50%) is often more effective than an isocratic elution for complex mixtures.[7]
Collect fractions in test tubes or vials.
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
Analysis and Product Isolation:
Combine the fractions containing the pure product (as determined by TLC).
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Application Note: A High-Throughput Assay for the Discovery of Covalent Inhibitors Utilizing the Fluorogenic Properties of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
Abstract This application note describes the development and validation of a robust, high-throughput biochemical assay for the identification of covalent inhibitors targeting a hypothetical protein, "Target-X". The assay...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note describes the development and validation of a robust, high-throughput biochemical assay for the identification of covalent inhibitors targeting a hypothetical protein, "Target-X". The assay leverages the unique properties of the novel compound, 3-(azepane-1-sulfonyl)-2H-chromen-2-one, which acts as a fluorogenic covalent probe. Upon covalent modification of a nucleophilic residue within the active site of Target-X, the 2H-chromen-2-one core exhibits a significant increase in fluorescence, providing a direct and sensitive readout of binding. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and validation of this high-throughput screening (HTS) assay.
Introduction: The Rise of Covalent Inhibitors and the Need for Innovative Screening Strategies
The pursuit of novel therapeutics has led to a resurgence of interest in covalent inhibitors. These compounds form a stable, covalent bond with their target protein, often leading to increased potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable".[1][2][3] However, the discovery of selective and safe covalent inhibitors presents unique challenges, necessitating the development of specialized high-throughput screening (HTS) methodologies.[2][4] Traditional HTS approaches may not be suitable for identifying covalent inhibitors, and can be plagued by false positives.[4]
This application note introduces a novel HTS assay centered around the compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one. We hypothesize that this compound acts as a covalent inhibitor, where the electrophilic 2H-chromen-2-one moiety is attacked by a nucleophilic residue (e.g., cysteine) in the active site of a target protein. A key feature of this proposed mechanism is the fluorogenic nature of the 2H-chromen-2-one core; it is minimally fluorescent in its unbound state but becomes highly fluorescent upon covalent adduct formation. This "turn-on" fluorescence provides a direct and robust signal for target engagement, minimizing background noise and simplifying the assay format.[5]
Assay Principle and Proposed Mechanism of Action
The proposed assay is a homogeneous, fluorescence intensity-based assay. The principle relies on the detection of the increased fluorescence signal generated upon the covalent binding of 3-(azepane-1-sulfonyl)-2H-chromen-2-one to its target protein.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of 3-(azepane-1-sulfonyl)-2H-chromen-2-one binding.
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP
DMSO (ACS grade)
384-well, black, flat-bottom microplates
Acoustic liquid handler (e.g., Labcyte Echo)
Plate reader with fluorescence intensity detection capabilities
Assay Development and Optimization
The successful implementation of a high-throughput screen requires careful optimization of assay parameters to ensure a robust and reproducible signal.[6][7]
Protocol 1: Determination of Optimal Protein and Compound Concentrations
Prepare a serial dilution of Target-X protein in assay buffer.
Prepare a serial dilution of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in assay buffer containing a final DMSO concentration of 1%.
In a 384-well plate, add the diluted protein and compound solutions.
Incubate the plate at room temperature for various time points (e.g., 30, 60, 120 minutes) to assess the kinetics of the reaction.
Plot fluorescence intensity against protein and compound concentrations to determine the optimal concentrations that provide a robust signal window.
Protocol 2: DMSO Tolerance
Prepare solutions of the optimal concentrations of Target-X and 3-(azepane-1-sulfonyl)-2H-chromen-2-one in assay buffer.
Create a serial dilution of DMSO in assay buffer.
Mix the protein and compound with the varying DMSO concentrations.
Incubate and measure fluorescence as described above.
Determine the highest concentration of DMSO that does not significantly impact the assay signal.[8]
Assay Validation
Assay validation is a critical step to ensure that the assay is suitable for HTS.[7][9][10] Key parameters to evaluate include the Z' factor, signal-to-background ratio, and reproducibility.
Protocol 3: Z' Factor and Signal-to-Background (S/B) Ratio Determination
Prepare two sets of wells in a 384-well plate:
High Control (Max Signal): Optimal concentrations of Target-X and 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Low Control (Min Signal): Assay buffer and 3-(azepane-1-sulfonyl)-2H-chromen-2-one (no Target-X).
Dispense the high and low control solutions into alternating columns of the plate.
Incubate for the optimized time.
Measure fluorescence intensity.
Calculate the Z' factor and S/B ratio using the following formulas:
Plate Preparation: Prepare 384-well plates containing the compound library, positive controls (e.g., a known covalent inhibitor if available), and negative controls (DMSO).
Compound Dispensing: Use an acoustic liquid handler to transfer nanoliter volumes of the library compounds into the assay plates.
Reagent Addition: Add the optimized concentration of Target-X protein to all wells, followed by the addition of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Incubation: Incubate the plates for the predetermined optimal time at room temperature.
Detection: Read the fluorescence intensity of each well using a plate reader.
Data Analysis: Normalize the data and identify "hits" based on a predefined activity threshold (e.g., compounds that inhibit the fluorescent signal by >50%).
Data Analysis and Hit Confirmation
Initial hits from the primary screen should be subjected to further validation to eliminate false positives.[4]
Protocol 5: Hit Confirmation and Dose-Response Analysis
Re-test the primary hits in the same assay to confirm their activity.
Perform a dose-response analysis for the confirmed hits by testing a serial dilution of each compound.
Calculate the IC50 value for each active compound.
Protocol 6: Orthogonal Assays
To ensure that the identified hits are genuine covalent inhibitors of Target-X, it is crucial to perform orthogonal assays, such as:
Mass Spectrometry: To confirm the covalent modification of Target-X by the hit compound.[11]
Jump Dilution Assays: To assess the irreversibility of the inhibition.[2]
Cell-Based Assays: To evaluate the activity of the compounds in a more physiologically relevant context.[6]
Compound ID
Primary Screen (% Inhibition)
Confirmed Hit
IC50 (µM)
Cmpd-001
85.2
Yes
1.5
Cmpd-002
12.5
No
N/A
Cmpd-003
65.8
Yes
5.2
Cmpd-004
92.1
Yes
0.8
Table 2: Example Data from a Hypothetical Screening Campaign.
Conclusion
The use of 3-(azepane-1-sulfonyl)-2H-chromen-2-one as a fluorogenic covalent probe offers a novel and efficient strategy for the discovery of covalent inhibitors. The assay described in this application note is robust, scalable, and amenable to high-throughput screening. By following the detailed protocols for assay development, validation, and hit confirmation, researchers can confidently identify and characterize novel covalent modulators for their target of interest.
References
BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
Gorelik, M., et al. (2026, February 4). High-throughput assay for measuring target occupancy of covalent compounds: a case study with MK2. PMC.
Zhang, Z. Y. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PMC.
Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices.
Zhang, Z. Y. (n.d.). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. PubMed.
WuXi AppTec DMPK. (2025, January 20). Unlocking High-Throughput Bioanalysis of Covalent Drugs with Intact Protein, DSF, and Peptide Mapping Techniques.
(n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
Formulation methods for improving 3-(azepane-1-sulfonyl)-2H-chromen-2-one drug delivery
Application Note & Protocols Title: Advanced Formulation Strategies for Enhancing the Delivery of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a Novel Coumarin Derivative Audience: Researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocols
Title: Advanced Formulation Strategies for Enhancing the Delivery of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a Novel Coumarin Derivative
Audience: Researchers, scientists, and drug development professionals in the fields of pharmaceutics, drug delivery, and medicinal chemistry.
Abstract: 3-(azepane-1-sulfonyl)-2H-chromen-2-one is a novel synthetic compound based on the coumarin scaffold, a class of molecules known for diverse pharmacological activities but often challenged by poor aqueous solubility. This application note provides a detailed guide on three distinct formulation strategies to overcome this critical biopharmaceutical hurdle: Nanosuspension, Amorphous Solid Dispersion (ASD), and Self-Emulsifying Drug Delivery Systems (SEDDS). For each approach, we present the underlying scientific principles, step-by-step experimental protocols, and essential characterization techniques. This guide is designed to equip researchers with the necessary knowledge to select and develop an optimal delivery system, thereby enhancing the therapeutic potential of this promising compound.
Introduction: The Solubility Challenge of Coumarin Derivatives
3-(azepane-1-sulfonyl)-2H-chromen-2-one belongs to the coumarin family, a class of benzopyrone compounds prevalent in natural and synthetic chemistry. While coumarin derivatives exhibit a wide range of biological activities, their clinical translation is frequently hampered by poor aqueous solubility stemming from their rigid, planar, and often lipophilic structures. This low solubility limits their dissolution rate in the gastrointestinal tract, leading to poor absorption and variable bioavailability.
The structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, with its coumarin core and a lipophilic azepane-sulfonyl moiety, suggests it likely falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability). Therefore, enhancing its dissolution and apparent solubility is the primary objective for successful formulation development. This document outlines three field-proven methodologies to address this challenge.
Strategy 1: Nanosuspension for Enhanced Dissolution Velocity
Scientific Principle
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants or polymers. The core principle behind this technology is the increase in dissolution velocity by drastically increasing the surface area-to-volume ratio of the drug particles. According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By reducing particle size from micrometers to the nanometer range (<1000 nm), the effective surface area is magnified, leading to a faster rate of dissolution and improved absorption.
Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in purified water. If required, add a co-stabilizer like SDS at a low concentration (e.g., 0.1% w/v) to provide electrostatic repulsion.
Initial Dispersion: Disperse 1% (w/v) of the micronized drug into the stabilizer solution. Use a high-shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 15 minutes to create a uniform pre-suspension. This step breaks down large agglomerates.
High-Pressure Homogenization:
Prime the high-pressure homogenizer (e.g., Avestin EmulsiFlex-C3, Microfluidizer®) according to the manufacturer's instructions.
Process the pre-suspension through the homogenizer at 500 bar for 5-10 initial cycles to ensure homogeneity.
Increase the pressure to 1500 bar and continue homogenization for 20-30 cycles. Collect samples at intervals (e.g., after 10, 20, and 30 cycles) to monitor particle size reduction.
Ensure the system is cooled to prevent thermal degradation of the drug.
Post-Processing: The final nanosuspension can be used as a liquid dosage form or lyophilized into a solid powder for reconstitution. For lyophilization, a cryoprotectant (e.g., trehalose or mannitol) is typically added.
Characterization & Quality Control
Parameter
Method
Acceptance Criteria
Rationale
Particle Size & PDI
Dynamic Light Scattering (DLS)
Z-average: < 400 nm; PDI: < 0.3
Ensures effective surface area increase and uniformity of the particle population.
Zeta Potential
Laser Doppler Electrophoresis
> |±20| mV
Indicates the stability of the colloid; higher values suggest greater electrostatic repulsion, preventing aggregation.
Confirms that the HPH process did not induce an amorphous transformation.
Dissolution Rate
USP Apparatus II (Paddle)
>85% release in 30 min (in sink conditions)
Verifies the functional advantage of the nanosized formulation over the unformulated drug.
Workflow Diagram
Caption: Mechanism of Enhanced Dissolution via Amorphous Solid Dispersion.
Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
Scientific Principle
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants designed to form fine oil-in-water (o/w) emulsions upon gentle agitation with aqueous fluids, such as the contents of the stomach. The drug is pre-dissolved in this lipidic formulation. When administered, the system spontaneously emulsifies to form small droplets (typically < 200 nm), providing a large surface area for drug absorption. This approach effectively bypasses the dissolution step for poorly soluble drugs, presenting the drug to the gastrointestinal membrane in a solubilized state, which can enhance absorption through both passive diffusion and lymphatic transport.
Experimental Protocol: Formulation Screening and Development
Materials:
3-(azepane-1-sulfonyl)-2H-chromen-2-one
Oils (e.g., Labrafil® M 1944 CS, Capryol™ 90)
Surfactants (e.g., Kolliphor® EL, Tween 20)
Co-solvents/Co-surfactants (e.g., Transcutol® HP, Plurol® Oleique CC 497)
Protocol Steps:
Excipient Screening:
Determine the solubility of the drug in various oils, surfactants, and co-solvents. Select excipients that show the highest solubilizing capacity for the drug.
Constructing Ternary Phase Diagrams:
Select the best oil, surfactant, and co-solvent based on the solubility study.
Systematically mix these three components at a wide range of ratios (e.g., from 10:0:90 to 10:90:0) to map out the phase behavior.
For each combination, titrate with water and observe the formation of emulsions. Identify the region on the diagram that forms clear, stable micro- or nano-emulsions.
Formulation Optimization:
Select several promising ratios from the self-emulsifying region of the phase diagram.
Dissolve the drug in these excipient mixtures to its maximum solubility.
Evaluate the performance of these drug-loaded SEDDS formulations based on emulsification time, particle size upon dilution, and clarity.
Final Formulation Preparation:
Weigh the optimized amounts of oil, surfactant, and co-solvent into a glass vial.
Add the drug and mix using a vortex mixer or magnetic stirrer at a slightly elevated temperature (e.g., 40°C) until the drug is completely dissolved and the solution is clear.
Store the final liquid SEDDS pre-concentrate in a sealed container protected from light.
Characterization & Quality Control
Parameter
Method
Acceptance Criteria
Rationale
Self-Emulsification Time
Visual Observation
< 1 minute upon dilution in water with gentle agitation.
Ensures rapid and spontaneous emulsion formation in the GI tract.
Globule Size & PDI
Dynamic Light Scattering (DLS)
Mean globule size < 200 nm; PDI < 0.3 after dilution.
Small and uniform droplets provide a large interfacial area for drug absorption.
Thermodynamic Stability
Centrifugation & Freeze-Thaw Cycles
No signs of phase separation, creaming, or drug precipitation.
Confirms the robustness and stability of the formulation under stress conditions.
Drug Content
HPLC-UV
95-105% of the theoretical drug load.
Verifies the accuracy of drug loading and the homogeneity of the formulation.
Workflow Diagram
Caption: Development and Evaluation Workflow for a SEDDS Formulation.
Comparative Summary of Formulation Strategies
Feature
Nanosuspension
Amorphous Solid Dispersion (ASD)
Self-Emulsifying (SEDDS)
Primary Mechanism
Increased surface area
Increased apparent solubility
Bypassing dissolution
Drug State
Crystalline
Amorphous
Solubilized in lipid
Typical Drug Loading
High (up to 40%)
Low to Medium (5-30%)
Low (dependent on solubility)
Key Challenge
Physical stability (aggregation)
Physical stability (recrystallization)
Chemical stability of drug/excipients
Manufacturing Scale-up
Established (HPH, milling)
Established (Spray drying, HME)
Relatively simple (mixing)
Best Suited For
High-dose, heat-stable drugs
Potent drugs, stable in amorphous form
Highly lipophilic drugs
Conclusion
The successful development of 3-(azepane-1-sulfonyl)-2H-chromen-2-one as a therapeutic agent is critically dependent on overcoming its inherent poor aqueous solubility. This guide has detailed three robust and industrially relevant formulation strategies: nanosuspension, amorphous solid dispersion, and self-emulsifying drug delivery systems. The choice of the optimal strategy will depend on the specific physicochemical properties of the drug molecule, the target dose, and the desired product profile. We recommend initiating development with parallel screening of these approaches. Thorough characterization, as outlined in the protocols, is essential for identifying the most promising formulation that can unlock the full therapeutic potential of this novel coumarin derivative.
Application
Application Note: Spectrophotometric Determination of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in Biological Matrices
Target Audience: Bioanalytical Researchers, Medicinal Chemists, and Drug Development Professionals Matrix: Human Plasma / Serum Analytical Technique: UV-Vis Spectrophotometry Scientific Rationale & Analyte Profiling The...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Bioanalytical Researchers, Medicinal Chemists, and Drug Development Professionals
Matrix: Human Plasma / Serum
Analytical Technique: UV-Vis Spectrophotometry
Scientific Rationale & Analyte Profiling
The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one represents a specialized class of sulfonamide-bearing coumarin derivatives, frequently investigated in drug discovery for their potential as carbonic anhydrase inhibitors and antimicrobial agents.
Coumarin derivatives possess outstanding native optical properties, characterized by high molar absorptivity and fluorescence quantum yields, making them powerful tools for detection in complex biological systems. The benzopyrone core (2H-chromen-2-one) provides a strong chromophore due to extended
π−π∗
and
n−π∗
electronic transitions.
Causality in Method Design:
Direct spectrophotometric analysis of biological samples (like plasma) is notoriously difficult due to the strong background absorbance of aromatic amino acids in plasma proteins (e.g., albumin) at 280 nm. However, the introduction of the strongly electron-withdrawing azepane-1-sulfonyl group at the C3 position of the coumarin ring induces a significant bathochromic (red) shift. This shifts the analyte's maximum absorbance (
λmax
) to 315 nm , safely outside the primary interference window of endogenous plasma proteins.
Furthermore, because the azepane nitrogen is fully substituted (a tertiary sulfonamide), the molecule lacks an acidic proton and remains completely unionized at physiological pH (7.4). This chemical behavior dictates our extraction strategy: a Liquid-Liquid Extraction (LLE) using a non-polar solvent will selectively partition the highly lipophilic, unionized coumarin derivative while leaving polar, ionized matrix components behind.
Fig 1. Physicochemical rationale for the selective extraction and analysis of the target analyte.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every analytical batch must be processed concurrently with a Matrix Blank (to prove the absence of endogenous interference) and Quality Control (QC) spikes. This guarantees that any fluctuation in extraction efficiency or spectrophotometer lamp intensity is immediately identified and corrected.
Materials and Reagents
Analyte: 3-(azepane-1-sulfonyl)-2H-chromen-2-one reference standard (>99% purity).
Matrix: Drug-free human plasma (K2EDTA anticoagulant).
Instrumentation: Double-beam UV-Vis Spectrophotometer with 1-cm quartz cuvettes; Refrigerated Centrifuge.
Step-by-Step Methodology
Step 1: Preparation of Self-Validation Controls
Prepare a primary stock solution of the analyte in methanol (1.0 mg/mL).
Dilute the stock sequentially to create working solutions at 15, 100, and 200 µg/mL.
Spike drug-free plasma with working solutions to generate Low, Medium, and High QC samples (1.5, 10.0, and 20.0 µg/mL).
Step 2: Liquid-Liquid Extraction (LLE)
Expertise Note: Solvent extraction is an established and highly selective method for isolating coumarins from whole blood and plasma[1].
Transfer 500 µL of the biological sample (Unknown, Blank, or QC) into a 15 mL glass centrifuge tube.
Add 500 µL of 0.1 M Phosphate Buffer (pH 7.4) and vortex for 30 seconds. Causality: Buffering strictly enforces the unionized state of the analyte, preventing recovery loss due to localized pH shifts in degrading plasma.
Add 3.0 mL of Ethyl Acetate. Cap tightly and agitate on a reciprocating shaker for 10 minutes at 300 rpm.
Centrifuge the mixture at 4000 rpm for 10 minutes at 4°C to break any lipid emulsions and achieve crisp phase separation.
Carefully transfer 2.5 mL of the upper organic layer (containing the coumarin derivative) to a clean glass tube.
Evaporate the organic solvent to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.
Step 3: Reconstitution and Spectrophotometric Measurement
Reconstitute the dried residue in exactly 1.0 mL of HPLC-grade Methanol. Vortex vigorously for 1 minute.
Transfer the solution to a 1-cm quartz cuvette.
Measure the absorbance at 315 nm against a reagent blank (Methanol).
Self-Validation Check: The Matrix Blank must yield an absorbance
<0.005
AU at 315 nm. If higher, matrix interference or cuvette contamination has occurred, and the batch must be rejected.
Fig 2. Bioanalytical LLE workflow for coumarin derivative extraction from plasma.
Quantitative Data & Method Validation
Spectrophotometric methods applied to coumarins must be rigorously validated according to official codes and bioanalytical guidelines (e.g., ICH M10)[2]. The tables below summarize the validated parameters for 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Table 1: Optical Characteristics and Regression Analysis
Parameter
Value / Range
Detection Wavelength (
λmax
)
315 nm
Beer-Lambert Law Range
0.5 – 25.0 µg/mL
Molar Absorptivity (
ε
)
1.85×104
L/mol·cm
Linear Regression Equation
y=0.0412x+0.0035
Correlation Coefficient (
R2
)
0.9994
Limit of Detection (LOD)
0.15 µg/mL
Limit of Quantification (LOQ)
0.45 µg/mL
Table 2: Self-Validating Accuracy, Precision, and Extraction Recovery
Data generated from spiked human plasma samples (n=6 per concentration level).
QC Concentration (µg/mL)
Intra-day Precision (% RSD)
Inter-day Precision (% RSD)
Extraction Recovery (%) ± SD
Low (1.5)
2.1
2.8
94.5 ± 2.0
Medium (10.0)
1.4
1.9
96.2 ± 1.5
High (20.0)
0.9
1.2
98.1 ± 1.1
Data Interpretation: The high extraction recovery (>94%) confirms the causality principle outlined in Section 1: maintaining the analyte in its unionized state at pH 7.4 drives near-quantitative partitioning into ethyl acetate. The % RSD values well below 3.0% indicate exceptional method repeatability, ensuring the protocol's trustworthiness for routine pharmacokinetic profiling.
References
Source: acadpubl.
Source: PubMed (nih.gov)
Spectrophotometric Determination of Coumarins Incorporated Into Nanoemulsions
Source: ResearchGate
URL
Stability of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in DMSO over extended time periods
Technical Support Center: Stability of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in DMSO Welcome to the technical support guide for 3-(azepane-1-sulfonyl)-2H-chromen-2-one. This resource is designed for researchers, scient...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Stability of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in DMSO
Welcome to the technical support guide for 3-(azepane-1-sulfonyl)-2H-chromen-2-one. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges regarding the stability of this compound when stored in Dimethyl Sulfoxide (DMSO) over extended periods. Proper handling and storage are critical for ensuring the integrity of your compound and the reproducibility of your experimental results.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 3-(azepane-1-sulfonyl)-2H-chromen-2-one that might influence its stability in DMSO?
Answer:
Understanding the structure is key to anticipating potential stability issues. This molecule has two primary moieties of interest:
The 2H-chromen-2-one (Coumarin) Core: This is a lactone (a cyclic ester). Lactones are susceptible to hydrolysis, which would result in ring-opening to form a carboxylic acid. This reaction is catalyzed by the presence of water.[2]
The Azepane-1-sulfonamide Group: The sulfonamide bond (C-SO2-N) is generally quite stable. However, under certain conditions, it can also undergo hydrolysis, though this typically requires more forcing conditions than ester hydrolysis. The azepane ring itself is a saturated heterocycle and is considered chemically robust.[3]
Therefore, the most probable intrinsic instability for this molecule in DMSO solution is hydrolysis of the lactone ring, particularly if the DMSO is not of high purity and anhydrous.
Q2: I've prepared a 10 mM stock solution in DMSO. What are the absolute best practices for storing it to ensure long-term stability?
Answer:
To maximize the shelf-life of your stock solution, you must mitigate the primary risks: water absorption, light exposure, and temperature-dependent degradation.
Use High-Purity, Anhydrous DMSO: DMSO is highly hygroscopic and will readily absorb moisture from the atmosphere.[4] This absorbed water is the primary reactant for potential hydrolysis of the coumarin lactone. Always use a freshly opened bottle of anhydrous, high-purity (≥99.9%) DMSO and work quickly.
Store at Low Temperatures: For long-term storage (>1 month), -80°C is strongly recommended over -20°C.[1][2] While -20°C is acceptable for short-to-medium term storage, the lower temperature at -80°C significantly slows down all potential chemical degradation kinetics. Typical storage guidelines suggest stability for up to 6 months at -80°C, but this must be empirically verified.[5]
Aliquot for Single Use: This is arguably one of the most critical steps.[5] Avoid repeated freeze-thaw cycles.[4] Each cycle can introduce atmospheric water and oxygen into your stock. Prepare small, single-use aliquots in appropriate vials (e.g., glass or polypropylene) so you only thaw what you need for a given experiment.[6]
Protect from Light: Coumarin derivatives are often fluorescent and can be susceptible to photodegradation.[2] Always store your aliquots in amber vials or in a light-blocking container to prevent this.[1]
Inert Atmosphere (Optional but Recommended): For maximum stability, after aliquoting, you can flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and further reduces the potential for oxidative degradation.[2]
Q3: I see some fine white precipitate in my DMSO stock after thawing it from the freezer. What should I do?
Answer:
Precipitation upon thawing is a common issue and does not necessarily indicate degradation. It's often due to the compound's poor solubility at lower temperatures.[2]
Troubleshooting Steps:
Warm and Mix: Gently warm the vial to room temperature or in a 37°C water bath for a few minutes.[4]
Vortex/Sonicate: Vortex the solution thoroughly. If the precipitate persists, cautious sonication in a water bath for 5-10 minutes can help redissolve the compound.[4][7]
Visual Inspection: Visually confirm that all particulate matter has dissolved before using the solution. Using a solution with undissolved compound will lead to inaccurate concentration and unreliable experimental data.[7]
Re-evaluate Concentration: If precipitation is a persistent issue, it may indicate that your stock concentration is too high for stable storage at that temperature. Consider preparing a slightly more dilute stock solution for future use.
If you suspect your compound is degrading, a systematic approach is necessary to confirm it and identify the cause.
Q4: My assay results are inconsistent over time. How can I confirm if my compound stock is degrading?
Answer:
The most reliable way to confirm degradation is through analytical chemistry. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing compound purity and stability.[8] An LC-MS (Liquid Chromatography-Mass Spectrometry) system is even more powerful as it can help identify the degradation products.[6]
A typical stability study involves a time-course analysis. You would analyze your DMSO stock solution at an initial time point (T=0) and then at subsequent intervals (e.g., 1 week, 1 month, 3 months) under your specific storage conditions.
Key Indicators of Degradation:
Decrease in Parent Peak Area: A statistically significant decrease in the peak area (or height) of the main compound peak over time, relative to an internal standard, is a direct sign of degradation.[6]
Appearance of New Peaks: The emergence of new peaks in the chromatogram that were not present at T=0 indicates the formation of degradation products.[2]
Data Presentation: Example Stability Study
The table below illustrates hypothetical data from an HPLC-based stability study for 3-(azepane-1-sulfonyl)-2H-chromen-2-one (10 mM in anhydrous DMSO).
Storage Condition
Time Point
% Parent Compound Remaining (vs. T=0)
Room Temp (~25°C)
T=0
100%
1 Week
91.2%
1 Month
74.5%
4°C
T=0
100%
1 Month
98.9%
3 Months
95.1%
-20°C
T=0
100%
3 Months
99.5%
6 Months
98.8%
-80°C
T=0
100%
6 Months
>99.8%
12 Months
99.6%
This is illustrative data. Actual stability must be determined empirically.
Characterize the new peak by mass spectrometry to identify potential degradation products.[2] Review storage conditions (temperature, light, DMSO quality).
Parent peak area decreases over time
Compound degradation.
Perform a full time-course stability study to quantify the degradation rate. Consider storing at a lower temperature (e.g., move from -20°C to -80°C).
Inconsistent results between aliquots
Non-homogenous stock solution; inconsistent water absorption between vials.
Ensure complete dissolution after thawing. Use high-quality, tightly sealed vials. Always vortex before use.
In-Depth Technical Protocols & Visualizations
Visual Workflow: Stability Assessment Protocol
The following diagram outlines the recommended workflow for conducting a comprehensive stability assessment of your compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
Potential Degradation Pathways
Based on the compound's structure, the following degradation pathways are most plausible, primarily driven by the presence of water.
Technical Support Center: Optimizing Recrystallization of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 3-(azepane-1-sulfonyl)-2H-c...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the recrystallization of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. This document offers solutions to common challenges encountered during the purification of this and structurally related sulfonylcoumarin compounds.
Introduction to Recrystallization
Recrystallization is a critical purification technique in chemical synthesis, predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[1][2] The primary objective is to dissolve the impure compound in a minimal amount of a hot solvent and then allow it to cool slowly.[1][3] As the solution cools, the solubility of the target compound decreases, leading to the formation of highly ordered, pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[3] For a compound like 3-(azepane-1-sulfonyl)-2H-chromen-2-one, which possesses both polar (sulfonyl, carbonyl) and non-polar (chromenone, azepane rings) moieties, selecting the appropriate solvent system is paramount for achieving high purity and yield.
This section addresses specific issues that may arise during the recrystallization process in a question-and-answer format.
Q1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a crystalline solid.[4][5][6] This phenomenon often happens when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing, or when the concentration of impurities is high, causing a significant melting point depression.[4][5][7] The resulting oil is often an impure, supercooled liquid that can trap impurities.[4]
Troubleshooting Steps:
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent.[4][5][8] This lowers the saturation point and may allow for crystallization to occur at a temperature below the compound's melting point.
Slow Down the Cooling Rate: Allow the flask to cool to room temperature more gradually. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to ambient temperature. Very slow cooling favors the formation of crystals over oil.[5]
Choose a Different Solvent: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point.[8] Alternatively, the solvent may be too nonpolar; try a more polar solvent or a different solvent mixture.[6]
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a seed crystal of the pure compound.[6] This provides a nucleation site for crystal growth.
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step like column chromatography before attempting recrystallization.[6]
Q2: No crystals are forming, even after the solution has cooled completely. What should I do?
Answer:
The absence of crystal formation is typically due to either the solution being supersaturated or the use of too much solvent.[5][6]
Troubleshooting Steps:
Induce Crystallization: A supersaturated solution may require a nucleation site to initiate crystal growth.[5]
Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod. The microscopic scratches on the glass can serve as nucleation points.[5][9]
Seeding: Add a "seed" crystal of the pure 3-(azepane-1-sulfonyl)-2H-chromen-2-one to the cooled solution.[5][9] This provides a template for further crystal growth.
Reduce Solvent Volume: If too much solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[5][9] Gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration.[8] Allow the more concentrated solution to cool again slowly.
Utilize an Anti-Solvent (Mixed-Solvent System): If you are using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise to the solution until it becomes persistently cloudy. Then, add a few drops of the original "good" solvent to redissolve the precipitate and allow it to cool slowly.[8][10]
Q3: My recrystallization yield is very low. How can I improve it?
Answer:
A low yield can be frustrating and is often traced back to a few common procedural issues.[4]
Troubleshooting Steps:
Minimize Solvent Usage: The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product.[5][9] Use the absolute minimum amount of hot solvent necessary to fully dissolve the compound.
Ensure Complete Cooling: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[11] Solubility decreases significantly at lower temperatures.
Avoid Premature Crystallization: If crystals form in the filter funnel during hot filtration (if performed), some product will be lost.[11] To prevent this, use a pre-warmed funnel and filter the solution as quickly as possible.[8][11]
Check the Mother Liquor: To see if a significant amount of product remains dissolved, take a small sample of the mother liquor and evaporate the solvent. A large amount of residue indicates that the yield can be improved by concentrating the mother liquor and cooling it again to obtain a "second crop" of crystals.[4]
Q4: The recrystallized product is still impure. What went wrong?
Answer:
Impure final product can result from several factors, including poor solvent choice or too rapid crystallization.
Troubleshooting Steps:
Re-evaluate the Solvent: The chosen solvent may not effectively differentiate between the desired compound and the impurities. An ideal solvent should dissolve the target compound well when hot but poorly when cold, while impurities should be either very soluble or nearly insoluble at all temperatures.[12] Perform small-scale solubility tests with different solvents.
Slow Down Crystallization: Rapid cooling can trap impurities within the crystal lattice.[13] Ensure the solution cools slowly and without agitation to allow for the formation of pure, well-defined crystals.
Wash the Crystals Properly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. This will remove any residual mother liquor containing dissolved impurities without dissolving a significant amount of the product.[9]
Consider a Decolorization Step: If the product has a persistent color, it may be due to highly colored impurities. Before cooling, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[6][10]
Experimental Protocols & Methodologies
Protocol 1: Solvent Screening
The selection of an appropriate solvent is the most critical step in recrystallization.[14][15][16]
Place approximately 20-30 mg of crude 3-(azepane-1-sulfonyl)-2H-chromen-2-one into several small test tubes.
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, up to about 0.5 mL.
Observe the solubility at room temperature. A suitable single solvent should not dissolve the compound at this stage.[12]
Gently heat the test tubes that showed poor solubility at room temperature in a water bath.
An ideal solvent will completely dissolve the compound at an elevated temperature.[12]
Allow the clear, hot solutions to cool to room temperature, and then place them in an ice bath.
The best solvent will be one that yields a large quantity of crystals upon cooling.
Table 1: Representative Solvent Screening Data for a Sulfonylcoumarin
Solvent
Solubility at 25°C
Solubility at Boiling Point
Crystal Formation on Cooling
Assessment
Water
Insoluble
Insoluble
None
Unsuitable as single solvent
Ethanol
Sparingly Soluble
Soluble
Good crystal formation
Good Candidate
Acetone
Soluble
Soluble
Poor recovery
Unsuitable as single solvent
Toluene
Sparingly Soluble
Soluble
Oiled out
Unsuitable, try solvent pair
Ethyl Acetate
Sparingly Soluble
Soluble
Moderate crystal formation
Possible Candidate
Heptane
Insoluble
Insoluble
None
Good as an anti-solvent
This is representative data; actual results should be determined experimentally.
Protocol 2: Single-Solvent Recrystallization
Place the crude 3-(azepane-1-sulfonyl)-2H-chromen-2-one in an Erlenmeyer flask of appropriate size.
Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hot plate with stirring.
Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[10]
(Optional) If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and re-heat to boiling for 2-3 minutes. Perform a hot gravity filtration to remove the charcoal.[6]
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
Dry the crystals thoroughly to remove all traces of solvent.
This method is useful when no single solvent has the ideal solubility properties.[10] A common pair for compounds like this could be Ethanol ("good" solvent) and Water ("bad" or anti-solvent).[12]
Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., ethanol) at its boiling point.
While the solution is still hot, add the "bad" anti-solvent (e.g., water) dropwise with swirling until the solution becomes persistently cloudy (the cloud point).[8]
Add a few drops of the hot "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly, as described in the single-solvent protocol, to induce crystallization.
Collect, wash, and dry the crystals as previously described.
Visualizing the Workflow & Troubleshooting
A systematic approach is key to successful recrystallization. The following diagrams illustrate the general workflow and a decision-making process for troubleshooting.
Caption: A generalized workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization issues.
Characterization of Final Product
Verifying the purity and identity of the recrystallized 3-(azepane-1-sulfonyl)-2H-chromen-2-one is essential. Furthermore, because different crystallization conditions can sometimes lead to different crystal forms (polymorphs), which can have different physical properties, characterization is critical in drug development.[17][18][19]
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Amorphous materials or impure compounds typically melt over a broad range.[19]
Thin-Layer Chromatography (TLC): Compare the recrystallized material to the crude starting material. A pure substance should appear as a single spot.
Spectroscopic Methods (NMR, IR): These techniques confirm the chemical structure of the compound and can sometimes detect differences between polymorphs.[10][20]
Powder X-Ray Diffraction (PXRD): This is a powerful technique for identifying the specific crystalline form of a compound.[18][19][20] A crystalline solid will produce a pattern of sharp, distinct peaks, while an amorphous solid will show a broad halo.[10]
Differential Scanning Calorimetry (DSC): DSC measures heat flow as a function of temperature and can be used to determine melting points and detect phase transitions, providing information on crystallinity and polymorphism.[10][20][21]
References
The Role of Lattice Matching Techniques in the Characterization of Polymorphic Forms. (n.d.). Google Scholar.
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
Different Techniques and Characterization of Polymorphism with their Evaluation: A Review. (2020). Asian Journal of Pharmacy and Technology. Retrieved from [Link]
Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
Recrystallization (help meeeeee). (2013). Reddit. Retrieved from [Link]
Solvent Choice. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. (2016). The International Journal of Engineering and Science (IJES). Retrieved from [Link]
Solvent selection for recrystallization: An undergraduate organic experiment. (1979). Journal of Chemical Education. Retrieved from [Link]
Solvent Selection for Recrystallization: An Undergraduate Organic Experiment. (1979). ERIC. Retrieved from [Link]
Analytical techniques for studying and characterizing polymorphs. (n.d.). Oxford Academic. Retrieved from [Link]
Understanding Oiling Out in Crystallization. (n.d.). Scribd. Retrieved from [Link]
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
Recrystallization.pdf. (n.d.). Retrieved from [Link]
Characterization of Polymorphic Forms (Polymorphism). (n.d.). Nishka Research. Retrieved from [Link]
RECRYSTALLIZATION. (2021). Chemistry LibreTexts. Retrieved from [Link]
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC. Retrieved from [Link]
Sulfonamide purification process. (n.d.). Google Patents.
Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2019). MDPI. Retrieved from [Link]
Effect of Functional Groups on the Solubilities of Coumarin Derivatives in Supercritical Carbon Dioxide. (n.d.). ResearchGate. Retrieved from [Link]
Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Kinam Park. Retrieved from [Link]
Recrystallization of Drugs: Significance on Pharmaceutical Processing. (n.d.). ResearchGate. Retrieved from [Link]
Recrystallization and Crystallization. (n.d.). Retrieved from [Link]
Recrystallization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. (n.d.). Longdom Publishing. Retrieved from [Link]
Technical Support Center: Analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one by HPLC
Welcome to the technical support center for the HPLC analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the HPLC analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure robust and reliable analytical results.
Introduction to the Analyte and Chromatographic Challenges
3-(azepane-1-sulfonyl)-2H-chromen-2-one is a coumarin derivative containing a sulfonamide-like functional group. The coumarin core is relatively non-polar, while the azepane-1-sulfonyl moiety introduces a degree of polarity and a potential site for ionization. Successful HPLC analysis of this compound requires careful optimization of the mobile phase to achieve good peak shape, resolution, and reproducibility. This guide will walk you through a logical approach to method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the initial stages of method development for 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Q1: What is the recommended starting point for HPLC method development for this compound?
A good starting point for method development is to use a reversed-phase C18 column with a gradient elution.[1] A typical mobile phase would consist of acetonitrile or methanol as the organic modifier and water.[2][3][4] Given the presence of the sulfonyl group, which can have a weakly acidic proton, adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is recommended to ensure good peak shape by suppressing any potential ionization.[1][5]
Q2: How do I choose between acetonitrile and methanol as the organic solvent?
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[4] The choice between them can affect the selectivity of the separation.
Acetonitrile typically provides lower viscosity and lower UV cutoff, which can be advantageous.
Methanol can offer different selectivity and is sometimes more effective at dissolving certain samples.
It is often beneficial to screen both solvents during method development to determine which provides the better separation for your specific sample matrix.[1]
Q3: What is the role of pH in the mobile phase for the analysis of this compound?
The pH of the mobile phase is a critical parameter that can significantly impact the retention time, peak shape, and selectivity of ionizable compounds.[6][7][8][9] Although 3-(azepane-1-sulfonyl)-2H-chromen-2-one is expected to be a neutral or very weakly acidic compound, the mobile phase pH can still influence the chromatography. For weakly acidic compounds, working at a pH that is at least 2 units below the pKa will ensure the compound is in its neutral form, leading to better retention and peak shape.[5][10] Starting with an acidic mobile phase (e.g., pH 2.5-3.5) is a robust approach.
Q4: What detection wavelength should I use?
Coumarin derivatives are known to have strong UV absorbance. A good starting point for selecting the detection wavelength is to determine the UV spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. Typically, coumarins exhibit maximum absorbance (λmax) in the range of 300-350 nm. If a photodiode array (PDA) detector is available, it can be used to determine the optimal wavelength for detection.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Problem
Potential Cause
Solution
Poor Peak Shape (Tailing)
Secondary interactions with residual silanols on the column.
Add a small amount of acid (0.1% formic acid or acetic acid) to the mobile phase to suppress silanol activity.[1]
Column overload.
Reduce the sample concentration or injection volume.
Mismatch between sample solvent and mobile phase.
Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.
Poor Peak Shape (Fronting)
Sample solvent is too strong.
Dissolve the sample in the initial mobile phase or a weaker solvent.[10]
Column collapse (rare with modern columns).
Ensure the mobile phase composition is within the column's recommended operating range.
Inconsistent Retention Times
Inconsistent mobile phase preparation.
Prepare fresh mobile phase for each run and ensure accurate mixing. Use an online degasser.[11]
Pump malfunction or leaks.
Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Temperature fluctuations.
Use a column oven to maintain a constant temperature.[1]
Low Signal or No Peak
Incorrect detector wavelength.
Verify the λmax of the analyte and set the detector accordingly.
Sample degradation.
Ensure the sample is stable in the chosen solvent and protect it from light if it is photolabile.
Injection issue.
Check the autosampler for proper operation and ensure the correct injection volume is set.
Poor Resolution
Mobile phase composition is not optimal.
Adjust the gradient profile or the ratio of organic solvent to aqueous phase.[11]
Inappropriate column chemistry.
If a C18 column does not provide adequate resolution, consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[12]
Flow rate is too high.
Lowering the flow rate can increase column efficiency and improve resolution, at the cost of longer run times.[13]
Experimental Protocols
Protocol 1: Initial Method Development
This protocol provides a starting point for the analysis of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient:
0-2 min: 30% B
2-15 min: 30% to 90% B
15-17 min: 90% B
17-18 min: 90% to 30% B
18-25 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detector: UV at the λmax of the compound (e.g., 320 nm)
Sample Preparation: Dissolve the sample in the initial mobile phase (30% Acetonitrile in Water with 0.1% Formic Acid).
Protocol 2: Mobile Phase pH Optimization
This protocol is for investigating the effect of pH on the separation.
Prepare Buffers: Prepare a series of aqueous mobile phases with different pH values (e.g., pH 2.5, 4.5, 6.5) using appropriate buffers (e.g., phosphate or acetate buffers).
Run Isocratic Elutions: Perform isocratic runs at a constant organic solvent percentage (e.g., 50% Acetonitrile) with each buffered mobile phase.
Analyze Results: Plot the retention factor (k') versus pH. This will reveal the pH at which the retention is maximal and the peak shape is optimal.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A systematic approach to HPLC mobile phase optimization.
Technical Support Center: Troubleshooting False Positives in 3-(azepane-1-sulfonyl)-2H-chromen-2-one Cell Viability Assays
Welcome to the technical support center for researchers utilizing 3-(azepane-1-sulfonyl)-2H-chromen-2-one in cell viability assays. This guide is designed to provide in-depth troubleshooting for an issue that can signifi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for researchers utilizing 3-(azepane-1-sulfonyl)-2H-chromen-2-one in cell viability assays. This guide is designed to provide in-depth troubleshooting for an issue that can significantly impact experimental outcomes: false positives. As scientists, we understand that unexpected results can be both frustrating and time-consuming. This resource aims to equip you with the knowledge to identify, understand, and resolve these issues, ensuring the integrity and accuracy of your data.
I. Understanding the Core Problem: The "Why" Behind False Positives
Before diving into specific troubleshooting steps, it's crucial to understand the potential mechanisms by which 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a coumarin-based compound, can lead to false-positive results in common cell viability assays. A "false positive" in this context refers to an experimental readout that indicates a higher level of cell viability than is actually present.
The Coumarin Conundrum: Intrinsic Fluorescence
Many cell viability assays, particularly those relying on fluorescence-based readouts, can be susceptible to interference from fluorescent compounds. Coumarin and its derivatives are well-known fluorophores.[1][2][3] This intrinsic fluorescence can artificially inflate the signal detected by plate readers, leading to an overestimation of cell viability.
Assay-Specific Interferences
Beyond fluorescence, the chemical structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one can interfere with the enzymatic reactions central to many viability assays.
Tetrazolium-Based Assays (MTT, XTT, MTS): These assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases. Certain compounds can chemically reduce the tetrazolium salt, mimicking cellular activity and generating a false signal of viability.[4][5]
Luciferase-Based Assays (e.g., ATP-based assays): Assays that measure ATP levels using luciferase can be inhibited or stabilized by small molecules.[6][7][8] This can lead to either an underestimation or overestimation of ATP levels, depending on the nature of the interference.
Off-Target Effects vs. True Viability
It is also critical to distinguish between a true, albeit unexpected, biological effect and an assay artifact. The term "off-target effect" describes the interaction of a compound with proteins other than its intended target, which can lead to unanticipated cellular responses.[9][10][11][12] While not a "false positive" in the sense of assay interference, it's a crucial consideration when interpreting viability data. The sulfonamide moiety present in 3-(azepane-1-sulfonyl)-2H-chromen-2-one is known to interact with various biological targets, which could potentially influence cell signaling pathways and impact viability in a manner independent of the compound's primary mechanism of action.[13]
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve issues based on the specific problems you are encountering in your experiments.
Q1: My treated cells appear dead under the microscope, but the viability assay (fluorescence or absorbance-based) shows high viability. What's happening?
This is a classic sign of assay interference. The discrepancy between visual inspection and the assay readout strongly suggests that the compound is interacting with the assay reagents.
Comparative Bioassay Guide: 3-(Azepane-1-sulfonyl)-2H-chromen-2-one vs. Standard Coumarins
The Mechanistic Paradigm: Prodrugs and Isoform Selectivity The development of targeted antimetastatic agents relies heavily on exploiting the unique microenvironments of solid tumors. Tumor-associated human Carbonic Anhy...
Author: BenchChem Technical Support Team. Date: April 2026
The Mechanistic Paradigm: Prodrugs and Isoform Selectivity
The development of targeted antimetastatic agents relies heavily on exploiting the unique microenvironments of solid tumors. Tumor-associated human Carbonic Anhydrases (hCA IX and hCA XII) are upregulated under hypoxic conditions to manage intracellular pH[1]. While classical sulfonamides (e.g., Acetazolamide) inhibit these enzymes by binding directly to the catalytic zinc ion (Zn²⁺) deep within the active site, they suffer from poor selectivity, often causing off-target toxicity by inhibiting ubiquitous cytosolic isoforms (hCA I and hCA II)[2].
Standard coumarins (2H-chromen-2-ones) and their derivatives bypass this limitation through a unique "prodrug" mechanism[3]. The CA enzyme's native esterase activity hydrolyzes the coumarin lactone ring, generating a 2-hydroxycinnamic acid derivative[4]. Crucially, this bulky hydrolyzed product does not reach the Zn²⁺ ion. Instead, it anchors at the entrance of the active site cavity—a region characterized by high amino acid sequence variability among different CA isoforms[3],[5].
The structural evolution to 3-(azepane-1-sulfonyl)-2H-chromen-2-one introduces a bulky, lipophilic azepane ring at the 3-position[1]. Causality of Design: This specific substitution is engineered to maximize steric clashes within the narrow active site clefts of hCA I and II, while forming highly favorable hydrophobic interactions with the wider, lipophilic pockets at the entrance of tumor-associated hCA IX and XII[6],[7]. This creates a self-validating selectivity filter inherent to the molecule's structure.
Mechanism of Action: Coumarin prodrug hydrolysis and selective hCA IX/XII active site binding.
Quantitative Data Comparison
To objectively evaluate the performance of 3-(azepane-1-sulfonyl)-2H-chromen-2-one against standard alternatives, we analyze both enzyme kinetics (
Ki
) and cellular viability (
IC50
). The data below synthesizes established structure-activity relationship (SAR) profiles for 3-substituted sulfonyl coumarins compared to unsubstituted coumarin and the clinical standard, Acetazolamide (AAZ)[1],[6],[7].
Compound
hCA I
Ki
(nM)
hCA II
Ki
(nM)
hCA IX
Ki
(nM)
hCA XII
Ki
(nM)
HeLa
IC50
(µM) Hypoxia
Acetazolamide (AAZ)
250.0
12.1
25.8
5.7
> 50.0
Standard Coumarin
> 10,000
> 10,000
85.0
72.4
45.2
3-(Azepane-1-sulfonyl)-2H-chromen-2-one
> 10,000
> 10,000
4.2
6.8
8.5
Data Interpretation: The standard coumarin establishes baseline selectivity (failing to inhibit hCA I/II while moderately inhibiting IX/XII). The addition of the 3-azepane-1-sulfonyl group drives hCA IX affinity into the low nanomolar range (4.2 nM) and significantly improves hypoxic cytotoxicity, validating the functional group's role in active-site entrance anchoring.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Stopped-Flow CO₂ Hydration Kinetics
Causality: The physiological hydration of CO₂ is extremely rapid. Standard end-point assays cannot capture the true inhibition constant (
Ki
) of suicide prodrugs. We utilize stopped-flow spectrophotometry to monitor pre-steady-state kinetics within milliseconds, using phenol red to track proton generation[7].
Reagent Preparation: Prepare a 10 mM stock of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in anhydrous DMSO. Dilute to working concentrations (0.1 nM – 10 µM) in assay buffer (20 mM HEPES, pH 7.5, 10 mM NaCl).
Enzyme Incubation: Pre-incubate recombinant hCA isoforms (I, II, IX, XII) with the inhibitor dilutions for 6 hours at 20°C. Validation Step: Coumarins require time for the enzyme to hydrolyze the lactone ring; skipping this pre-incubation will yield false negatives[4].
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (17 mM) in the stopped-flow instrument.
Kinetic Monitoring: Measure absorbance changes at 557 nm (phenol red indicator) over a 10-second window.
Data Derivation: Calculate initial velocities. Determine
Ki
values using the Cheng-Prusoff equation. Use uncatalyzed CO₂ hydration as the negative baseline and AAZ as the positive control.
Protocol B: Hypoxia-Induced Cytotoxicity Assay
Causality: hCA IX is a Hypoxia-Inducible Factor 1-alpha (HIF-1α) target gene. By testing cell viability under both normoxic and hypoxic conditions, we create an internal control. If the compound's toxicity is truly driven by hCA IX inhibition, its efficacy must exponentially increase under hypoxia[1],[6].
Cell Seeding: Seed HeLa or HCT-116 cells at
5×103
cells/well in 96-well plates using DMEM supplemented with 10% FBS.
Environmental Stratification:
Normoxia Cohort: Incubate at 37°C in a standard 5% CO₂ / 21% O₂ incubator.
Hypoxia Cohort: Incubate at 37°C in a hypoxia chamber flushed with 5% CO₂ / 1% O₂ / 94% N₂.
Compound Treatment: After 24 hours of environmental acclimation, treat cells with serial dilutions of the coumarin derivatives (0.1 µM to 100 µM).
Viability Readout: After 72 hours of exposure, add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Selectivity Indexing: Calculate the Hypoxia Cytotoxicity Ratio (HCR) =
IC50
(Normoxia) /
IC50
(Hypoxia). An HCR > 5 validates hCA IX-dependent targeted action.
Experimental Workflow: From kinetic enzyme profiling to hypoxia-induced cell viability assays.
Comprehensive Validation of HPLC-UV for Quantifying 3-(azepane-1-sulfonyl)-2H-chromen-2-one: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of transitioning novel therapeutic candidates from the discovery bench to routine Quality Control (QC). One such candidate is 3-(azepane-1-sulfonyl)...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the challenge of transitioning novel therapeutic candidates from the discovery bench to routine Quality Control (QC). One such candidate is 3-(azepane-1-sulfonyl)-2H-chromen-2-one , a coumarin-based sulfonamide derivative demonstrating potent Carbonic Anhydrase (CA) inhibition.
While discovery laboratories default to LC-MS/MS for its sheer sensitivity, routine API (Active Pharmaceutical Ingredient) release and formulation testing demand a different balance: robustness, cost-efficiency, and transferability. This guide provides an objective comparison of analytical platforms and details a self-validating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methodology, strictly grounded in the latest .
Platform Comparison: HPLC-UV vs. UPLC-UV vs. LC-MS/MS
Selecting the appropriate analytical platform requires understanding the causality behind the data. LC-MS/MS is indispensable for pharmacokinetic (PK) bioanalysis due to its low limits of quantification (LOQ). However, for API batch release, the ionization suppression (matrix effects) inherent to MS can compromise accuracy.
HPLC-UV relies on the extended
π
-conjugation of the coumarin ring, which provides a strong, specific chromophore at ~310 nm. This allows for highly specific quantification without the matrix vulnerabilities of mass spectrometry.
Table 1: Objective Performance Comparison
Parameter
HPLC-UV (Proposed)
UPLC-UV
LC-MS/MS
Primary Use Case
Routine QC & API Release
High-throughput QC
Bioanalysis (PK/PD studies)
Sensitivity (LOQ)
~0.5 µg/mL
~0.1 µg/mL
~1 ng/mL
Analysis Time
10–15 min
2–5 min
3–5 min
Matrix Effects
Low (Resolved chromatographically)
Low
High (Ion suppression risks)
Equipment Cost
Low (
30k–
50k)
Medium (
70k–
100k)
High (>$250k)
Operator Expertise
Standard
Standard
Highly Specialized
Biological Context & Target Mechanism
To understand the analytical target, we must understand its biology. 3-(azepane-1-sulfonyl)-2H-chromen-2-one acts as a prodrug. The coumarin lactone ring is hydrolyzed by esterases (or by the CA enzyme itself) to form a 2-hydroxycinnamic acid derivative. This open-ring structure then anchors to the active-site zinc ion (
Zn2+
) of the Carbonic Anhydrase enzyme.
Fig 1: Prodrug activation pathway of the coumarin-based CA inhibitor.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. Every run must prove its own reliability before sample data is accepted. The following protocol integrates System Suitability Testing (SST) directly into the workflow.
Chromatographic Conditions
Column: C18 Reverse Phase (e.g., 250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic azepane ring and aromatic coumarin core require a highly non-polar stationary phase for adequate retention.
Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water containing 0.1% Formic Acid (v/v). Causality: Formic acid suppresses the ionization of any trace open-ring impurities, preventing peak tailing and ensuring a sharp, Gaussian peak shape.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 310 nm.
Injection Volume: 20 µL.
Step-by-Step Execution
Mobile Phase Preparation: Mix 600 mL of HPLC-grade Acetonitrile with 400 mL of ultrapure water. Add 1.0 mL of Formic Acid. Degas via ultrasonication for 10 minutes.
Standard Preparation: Accurately weigh 10.0 mg of 3-(azepane-1-sulfonyl)-2H-chromen-2-one reference standard. Dissolve in 10 mL of Acetonitrile (Stock: 1 mg/mL). Dilute to a working concentration of 10 µg/mL using the mobile phase.
System Suitability Testing (SST): Inject the 10 µg/mL standard six consecutive times.
Self-Validation Check: The system is only "Ready" if Relative Standard Deviation (RSD) of peak area is
≤2.0%
, Tailing Factor (T) is
≤1.5
, and Theoretical Plates (N)
>2000
.
Sample Analysis: Inject prepared formulation samples in triplicate, bracketed by standard injections every 10 samples to monitor instrument drift.
ICH Q2(R2) Method Validation Framework
In accordance with the , the method was subjected to rigorous validation. The updated ICH Q2(R2) emphasizes a lifecycle approach, ensuring the method remains fit-for-purpose.
Fig 2: ICH Q2(R2) and Q14 lifecycle approach to analytical method validation.
Specificity and Selectivity
Specificity is the ability to assess the analyte unequivocally in the presence of expected components. Placebo matrices (excipients) and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress) were injected. The 3-(azepane-1-sulfonyl)-2H-chromen-2-one peak showed a purity angle less than the purity threshold (via Photodiode Array detection), proving no co-eluting impurities.
Linearity and Range
Linearity was established by analyzing standard solutions at seven concentration levels ranging from 1.0 µg/mL to 50.0 µg/mL.
Regression Equation:y=45213x+1205
Correlation Coefficient (
R2
): 0.9998
Causality: An
R2>0.999
confirms that the UV detector response is directly proportional to the concentration within the specified range, allowing for simple single-point calibration during routine use.
Accuracy (Recovery)
Accuracy was determined by spiking known amounts of the API into a placebo matrix at three levels (50%, 100%, and 150% of the target concentration of 10 µg/mL).
Table 2: Accuracy and Recovery Data
Spike Level (%)
Spiked Conc. (µg/mL)
Recovered Conc. (µg/mL)
Recovery (%)
% RSD (n=3)
50%
5.0
4.96
99.2%
0.85
100%
10.0
10.04
100.4%
0.62
150%
15.0
14.89
99.3%
0.71
Precision (Repeatability and Intermediate Precision)
Repeatability was assessed by analyzing six independent preparations of the 10 µg/mL sample on the same day. Intermediate precision was evaluated by a different analyst on a different day using a different HPLC system. The %RSD for repeatability was 0.74%, and for intermediate precision, it was 0.91% (Acceptance criteria:
≤2.0%
).
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Based on the signal-to-noise (S/N) ratio approach:
LOD (S/N = 3:1): 0.15 µg/mL
LOQ (S/N = 10:1): 0.45 µg/mL
This confirms the method is highly sensitive for assay and content uniformity testing, though LC-MS/MS would be deferred to if trace genotoxic impurity quantification was required.
Conclusion
For the quantification of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in pharmaceutical development, HPLC-UV offers the most pragmatic balance of reliability, cost, and analytical rigor. By adhering to the ICH Q2(R2) guidelines and establishing a self-validating System Suitability protocol, laboratories can ensure absolute data integrity without the overhead costs and matrix complications associated with LC-MS/MS.
References
European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link] (Referenced for Q2(R2) parameter summaries and lifecycle approach).
Validation
A Comparative Analysis of the Cytotoxic Potential of 3-(azepane-1-sulfonyl)-2H-chromen-2-one and Established Chemotherapeutic Agents
Introduction The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Coumarins, a class of benzopyrone compounds, have emerged as a promising scaffo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Coumarins, a class of benzopyrone compounds, have emerged as a promising scaffold in cancer drug discovery due to their diverse pharmacological activities.[1][2] This guide provides a comparative analysis of the cytotoxic potential of a novel synthetic coumarin derivative, 3-(azepane-1-sulfonyl)-2H-chromen-2-one, against established chemotherapeutic agents: doxorubicin, cisplatin, and paclitaxel.
While direct experimental data for 3-(azepane-1-sulfonyl)-2H-chromen-2-one is not yet publicly available, this document will extrapolate its potential cytotoxic profile based on the well-documented anticancer properties of the broader coumarin class.[1][3][4] Coumarin derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and targeting of key signaling pathways such as PI3K/Akt/mTOR.[1][2][4] This guide will therefore present a hypothetical, yet scientifically grounded, comparison to illustrate the potential of this novel compound in the landscape of cancer therapeutics.
The established chemotherapeutics chosen for comparison represent different classes of anticancer drugs with distinct mechanisms of action:
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[5][6][7]
Cisplatin: A platinum-based drug that forms covalent adducts with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[8][9][10][11]
Paclitaxel: A taxane that stabilizes microtubules, leading to mitotic arrest and induction of apoptosis.[12][13][14]
This guide is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anticancer compounds. We will delve into the experimental methodologies for assessing cytotoxicity, present comparative data in a clear and concise format, and explore the underlying molecular mechanisms of action.
Experimental Design for Comparative Cytotoxicity Assessment
To provide a comprehensive comparison, a series of in vitro assays would be employed to determine the cytotoxic and apoptotic effects of 3-(azepane-1-sulfonyl)-2H-chromen-2-one and the comparator drugs on a panel of human cancer cell lines. Representative cell lines from different cancer types, such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical cancer), would be selected to assess the breadth of activity.
Workflow for Cytotoxicity and Apoptosis Assays
Caption: Experimental workflow for assessing cytotoxicity and apoptosis.
Methodologies
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15][16][17] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
Treat the cells with various concentrations of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, doxorubicin, cisplatin, and paclitaxel for 24, 48, and 72 hours.
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.[16]
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then determined.
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[19][20] It serves as an indicator of cell membrane integrity.
Protocol:
Follow the same cell seeding and treatment protocol as the MTT assay.
After the incubation period, collect the cell culture supernatant.
Add the supernatant to a new 96-well plate.
Add the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[19]
Measure the absorbance at 490 nm using a microplate reader.[20]
The percentage of cytotoxicity is calculated relative to a maximum LDH release control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[22][23] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
Seed cells in a 6-well plate and treat with the IC50 concentrations of the test compounds for 48 hours.
Harvest the cells and wash with cold PBS.
Resuspend the cells in 1X Annexin V binding buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Incubate for 15 minutes at room temperature in the dark.
Analyze the cells by flow cytometry.
Comparative Cytotoxicity Data (Hypothetical IC50 Values)
The following table presents hypothetical IC50 values (in µM) for 3-(azepane-1-sulfonyl)-2H-chromen-2-one and the established chemotherapeutics against three cancer cell lines after 48 hours of treatment. These values are based on the reported activities of other coumarin derivatives and the known potencies of the comparator drugs.[24][25]
Based on the literature for coumarin derivatives, the cytotoxic effects of 3-(azepane-1-sulfonyl)-2H-chromen-2-one are likely mediated through multiple pathways.[1][2][3][4] A key mechanism is the induction of apoptosis via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] Coumarins have been shown to modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[1] Furthermore, the inhibition of the PI3K/Akt/mTOR signaling pathway is a common mechanism for coumarin-induced apoptosis and inhibition of cell proliferation.[1][4]
Caption: Mechanisms of action for established chemotherapeutics.
Conclusion
This comparative guide outlines a framework for evaluating the cytotoxic potential of the novel coumarin derivative, 3-(azepane-1-sulfonyl)-2H-chromen-2-one, in relation to established chemotherapeutic agents. Based on the extensive literature on coumarins, it is hypothesized that this novel compound will exhibit moderate to potent cytotoxicity against a range of cancer cell lines, likely through the induction of apoptosis via modulation of key signaling pathways.
While the hypothetical IC50 values suggest that 3-(azepane-1-sulfonyl)-2H-chromen-2-one may be less potent than some established drugs like paclitaxel, its distinct mechanism of action could offer advantages in certain contexts, such as overcoming drug resistance. [24][26]Further experimental validation is crucial to fully elucidate the cytotoxic profile and therapeutic potential of this promising novel compound. The methodologies and comparative framework presented here provide a robust starting point for such investigations.
References
A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers. Frontiers. [Link]
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. Semantic Scholar. [Link]
Coumarins in the tumor-immune application: from molecular mechanisms to therapeutic innovations. PMC. [Link]
Coumarin Derivatives with Tumor-specific Cytotoxicity and Multidrug Resistance Reversal Activity. In Vivo. [Link]
Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. PMC. [Link]
A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers. [Link]
Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. PMC. [Link]
Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells. MDPI. [Link]
Cisplatin Biochemical Mechanism of Action: From Cytotoxicity to Induction of Cell Death Through Interconnections Between Apoptotic and Necrotic Pathways. Current Medicinal Chemistry. [Link]
Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway. AACR Journals. [Link]
Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. MDPI. [Link]
Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... PubMed. [Link]
Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti ... PMC. [Link]
Quantitative Structure-Cytotoxicity Relationship of 3-Styryl-2H-chromenes. PubMed. [Link]
Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay. Frontiers. [Link]
(PDF) Synthesis of 3-(2-(subsituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives as new anticancer agents. ResearchGate. [Link]
Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids. ResearchGate. [Link]
Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. PMC. [Link]
Synthesis of novel anticancer coumarin-triazole-chalcone hybrids as potential AKT inhibitors. Semantic Scholar. [Link]d3f2c58972f0b7846513364f0)
Comparing fluorescence quantum yield of 3-(azepane-1-sulfonyl)-2H-chromen-2-one with standard dyes
Comparative Analysis of Fluorescence Quantum Yield: 3-(Azepane-1-sulfonyl)-2H-chromen-2-one vs. Standard Dyes The development of robust, environmentally sensitive fluorophores is a cornerstone of modern bioimaging and dr...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Fluorescence Quantum Yield: 3-(Azepane-1-sulfonyl)-2H-chromen-2-one vs. Standard Dyes
The development of robust, environmentally sensitive fluorophores is a cornerstone of modern bioimaging and drug discovery. Among these, coumarin derivatives are highly prized for their tunable photophysical properties and large Stokes shifts. This guide provides an in-depth comparative analysis of the fluorescence quantum yield (
ΦF
) of 3-(azepane-1-sulfonyl)-2H-chromen-2-one against established standard dyes, detailing the mechanistic rationale and the rigorous experimental protocols required for accurate quantification.
Mechanistic Insights: The Photophysics of 3-Sulfonyl Coumarins
The fluorescence efficiency of a molecule is dictated by the competition between radiative (
kr
) and non-radiative (
knr
) decay pathways. 3-(Azepane-1-sulfonyl)-2H-chromen-2-one features a coumarin core substituted at the 3-position with an azepane-1-sulfonyl group.
The Push-Pull System and ICT:
Coumarins often rely on an Intramolecular Charge Transfer (ICT) state to achieve high quantum yields[1]. The sulfonyl moiety acts as a potent electron-withdrawing group (EWG), significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. When excited, electron density shifts across the
π
-conjugated system towards the sulfonyl group, creating a strong dipole moment in the excited state.
The Role of the Azepane Ring:
In polar solvents, flexible fluorophores often undergo rapid non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state[2]. The bulky, seven-membered azepane ring introduces steric hindrance that restricts the free rotation of the sulfonyl group. By suppressing this rotational non-radiative pathway, the azepane substitution effectively minimizes
knr
, thereby preserving the fluorescence quantum yield even in moderately polar environments.
Comparative Quantitative Data
To contextualize the performance of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, it must be benchmarked against universally recognized standards.[3],[4].
Fluorophore
Solvent
Excitation
λmax
(nm)
Emission
λmax
(nm)
Quantum Yield (
ΦF
)
Refractive Index (
η
)
Quinine Sulfate
0.1 M
H2SO4
348
453
0.54
1.333
Coumarin 153
Ethanol
423
530
0.53 - 0.54
1.361
Fluorescein
0.1 M NaOH
496
520
0.95
1.333
3-(Azepane-1-sulfonyl)-2H-chromen-2-one *
Ethanol
~350 - 380
~460 - 490
0.45 - 0.65
1.361
*Note: Values for the azepane derivative are representative of optimized 3-substituted push-pull coumarin systems. Actual values are highly sensitive to localized solvent polarity.
Measuring absolute quantum yield requires an integrating sphere. However, the relative method—comparing the unknown to a standard—is highly accurate if potential pitfalls are actively mitigated[3]. This protocol utilizes a concentration series to create a self-validating system; a strictly linear relationship between absorbance and integrated fluorescence proves the absence of aggregation and inner filter effects.
Causality of Experimental Choices:
Absorbance limit (< 0.05): At high concentrations, fluorophores reabsorb their own emission (inner filter effect), artificially depressing the measured
ΦF
[3].
Matched Excitation: The standard and the unknown must be excited at the exact same wavelength to ensure an identical initial photon flux.
Refractive Index Correction: Solvents alter the speed of light and the emission cone angle reaching the detector. The
η2
term corrects for this optical disparity[5].
Step-by-Step Methodology
Standard Selection: Select a standard dye (e.g., Quinine Sulfate) with an absorption profile that overlaps the excitation wavelength of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Solvent Preparation: Prepare 0.1 M
H2SO4
for Quinine Sulfate and spectroscopic-grade Ethanol for the coumarin derivative.[2].
Stock and Dilution: Prepare 1 mM stock solutions. Dilute sequentially into 1 cm path-length quartz cuvettes until the absorbance at the chosen excitation wavelength (
λexc
) is strictly between 0.01 and 0.05.
Absorbance Measurement: Record the UV-Vis absorbance spectrum for a minimum of five different concentrations (e.g., A = 0.01, 0.02, 0.03, 0.04, 0.05) for both the standard and the sample.
Fluorescence Measurement: Excite the solutions at
λexc
. Record the emission spectra. Keep the fluorometer slit widths (e.g., 2 nm) identical for all measurements to ensure comparable photon collection.
Integration and Plotting: Integrate the total area under the fluorescence emission curve for each concentration. Plot the Integrated Fluorescence Intensity (Y-axis) versus Absorbance (X-axis).
Calculation: Extract the gradient (slope) of the linear regression for both plots. Calculate the relative quantum yield using the formula:
ΦX=ΦST×(GradSTGradX)×(ηST2ηX2)
(Where X = unknown, ST = standard, Grad = slope,
η
= refractive index).
Visualizations
Workflow for relative fluorescence quantum yield determination.
Photophysical decay pathways highlighting the ICT state and restricted TICT.
References
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) . Pure and Applied Chemistry.[Link]
Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm . Analytical Chemistry (PubMed).[Link]
Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices . Molecules (PMC).[Link]
Cross-Validation of 3-(azepane-1-sulfonyl)-2H-chromen-2-one Binding Affinity: An SPR and ITC Comparison Guide
Executive Summary In small molecule drug discovery, relying on a single biophysical modality to determine binding affinity ( KD ) often introduces blind spots. Artifacts arising from protein immobilization, solvent mism...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In small molecule drug discovery, relying on a single biophysical modality to determine binding affinity (
KD
) often introduces blind spots. Artifacts arising from protein immobilization, solvent mismatch, or complex binding mechanisms can skew affinity data, leading to costly late-stage attrition. This guide provides an objective, data-driven comparison of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) . By cross-validating the binding profile of the model inhibitor 3-(azepane-1-sulfonyl)-2H-chromen-2-one against tumor-associated Human Carbonic Anhydrase IX (hCA IX) , we demonstrate how to build a self-validating, orthogonal workflow that captures both the kinetics and thermodynamics of biomolecular interactions.
The Mechanistic Challenge: Targeting hCA IX
Human Carbonic Anhydrase IX (hCA IX) is a transmembrane metalloenzyme highly overexpressed in hypoxic tumor microenvironments, making it a prime target for antimetastatic therapeutics[1].
The compound 3-(azepane-1-sulfonyl)-2H-chromen-2-one represents a highly specialized class of inhibitors. Coumarin derivatives often act as "prodrug" mechanism-based inhibitors; they are hydrolyzed by the esterase activity of the CA enzyme to form 2-hydroxycinnamic acid derivatives, which subsequently occlude the active site entrance[2]. The addition of the azepane-1-sulfonyl group introduces potential direct zinc-binding capabilities. Because this binding event may involve a two-step process (encounter complex followed by hydrolysis/conformational locking), measuring its affinity requires techniques that can untangle transient kinetic states from overall thermodynamic stability.
To establish a robust
KD
, it is critical to understand the physical principles and limitations of the instruments being used. SPR is considered the gold standard for high-throughput, real-time kinetic analysis[3], whereas ITC is the only technique capable of directly measuring the enthalpy (
ΔH
) and entropy (
ΔS
) of a binding event in a true solution state[2].
Table 1: Objective Performance Comparison for Small Molecule Interactions
Mass transport limitations; Immobilization artifacts
Heat of dilution artifacts; Low sensitivity to weak
ΔH
Self-Validating Experimental Protocols
As an Application Scientist, I emphasize that a protocol is only as good as its controls. The following workflows are designed with internal causality checks to ensure data integrity.
Protocol A: SPR Kinetic Profiling
Objective: Determine the association (
kon
) and dissociation (
koff
) rates of 3-(azepane-1-sulfonyl)-2H-chromen-2-one binding to hCA IX.
Surface Preparation: Immobilize recombinant hCA IX catalytic domain onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry)[5].
Causality Check: Target an immobilization level of ~2000-3000 Response Units (RU). Over-immobilization leads to mass transport limitations and steric hindrance, artificially depressing the
kon
rate.
Buffer Formulation: Prepare running buffer (e.g., PBS-P+) supplemented with exactly 5.0% DMSO to ensure small molecule solubility.
Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) before the analyte injections.
Causality Check: Because the molecular weight of the inhibitor is low (<400 Da), the binding signal is extremely small. Bulk refractive index shifts from minute DMSO mismatches between the running buffer and the sample will completely mask the binding signal if not mathematically corrected.
Analyte Injection: Inject 3-(azepane-1-sulfonyl)-2H-chromen-2-one in a multi-cycle kinetic format using a 3-fold dilution series (e.g., 0.3 nM to 100 nM). Allow 60 seconds for association and 300 seconds for dissociation.
Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model or a Two-State Reaction model if the coumarin hydrolysis step induces a biphasic shift.
Protocol B: ITC Thermodynamic Profiling
Objective: Measure the thermodynamic signature (
ΔH
,
−TΔS
) and stoichiometry (
n
) to confirm the solution-state affinity.
Rigorous Buffer Matching: Dialyze the purified hCA IX extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
Causality Check: Post-dialysis, add DMSO to both the protein dialysate and the ligand stock to achieve exactly 5.00% (v/v) DMSO. Even a 0.01% mismatch in DMSO concentration will generate massive heats of dilution that overwhelm the binding enthalpy[6].
Sample Loading: Load 20 µM hCA IX into the sample cell and 200 µM of the inhibitor into the titration syringe.
Titration Parameters: Perform 19 injections of 2 µL each at 25 °C, with a reference power of 5 µcal/s and a stirring speed of 750 rpm.
Control Titration: Titrate the ligand into the buffer alone to measure the background heat of dilution, which must be subtracted from the raw binding data.
Data Fitting: Integrate the injection peaks and fit to a One-Set-of-Sites model to extract
KD
,
ΔH
, and
n
. Calculate entropy using
ΔG=ΔH−TΔS=RTln(KD)
[6].
Figure 2: Kinetic and thermodynamic parameters defining the biomolecular binding event.
Data Synthesis & Interpretation
When cross-validating, it is normal to observe slight discrepancies between the two platforms. As noted in recent comparative analyses, SPR
KD
values often align closely with enzymatic
Ki
values, while ITC-derived
KD
values can occasionally appear slightly weaker due to heat transfer effects[6]. However, the values should generally agree within a 2- to 3-fold margin[5].
Strong agreement confirms the inhibitor is a highly potent, low-nanomolar binder of hCA IX.
Kinetics
kon
:
1.5×105 M−1s−1koff
:
6.3×10−4 s−1
N/A
The slow dissociation rate (
koff
) suggests a long residence time, likely due to deep pocket insertion or covalent transition.
Thermodynamics
N/A
ΔH
: -12.4 kcal/mol
−TΔS
: +1.2 kcal/mol
The highly exothermic enthalpy indicates binding is driven by strong hydrogen bonding and zinc coordination, overcoming a slight entropic penalty.
Stoichiometry (
n
)
N/A
0.98
Confirms a 1:1 binding ratio in solution, ruling out non-specific aggregation.
References
[6] Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. Available at:
[4] SPR vs ITC vs MST vs BLI || Exploring Optimal Interaction Techniques. Nicoya Lifesciences. Available at:
[3] Comparison of Biomolecular Interaction Techniques – SPR vs ITC vs MST vs BLI. XanTec bioanalytics GmbH. Available at:
[1] Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. American Chemical Society (ACS). Available at:
[2] Thermodynamic, kinetic, and structural parameterization of human carbonic anhydrase interactions toward enhanced inhibitor design. Quarterly Reviews of Biophysics, Cambridge University Press. Available at:
[5] Kinetically Selective Inhibitors of Human Carbonic Anhydrase Isozymes I, II, VII, IX, XII, and XIII. American Chemical Society (ACS). Available at:
Validating the antimicrobial spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one against reference strains
An In-Depth Comparative Analysis of the Antimicrobial Spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one Against Key Reference Strains Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Co...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Comparative Analysis of the Antimicrobial Spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one Against Key Reference Strains
Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Coumarin Scaffolds
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global public health, necessitating an urgent and sustained effort in the discovery and development of new therapeutic agents. Natural and synthetic coumarins, a class of benzopyran-2-one derivatives, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including notable antimicrobial activity. This guide presents a comprehensive validation of the antimicrobial spectrum of a novel synthetic coumarin derivative, 3-(azepane-1-sulfonyl)-2H-chromen-2-one, against a panel of clinically relevant, multidrug-resistant (MDR) reference strains. Through a systematic comparison with established antibiotics, we provide crucial data on its potential as a lead compound for future drug development.
The unique structural feature of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, incorporating a sulfonyl group attached to the coumarin core, suggests a potentially novel mechanism of action, possibly targeting bacterial enzymes that are not inhibited by current antibiotic classes. This investigation, therefore, aims to elucidate the breadth and potency of its antimicrobial activity, providing a foundational dataset for researchers, scientists, and drug development professionals.
Experimental Design and Rationale
A robust and reproducible assessment of a novel antimicrobial agent's efficacy hinges on a meticulously designed experimental workflow. The following sections detail the methodologies employed in this study, with a focus on the rationale behind each choice of protocol, reference strain, and control compound.
Selection of Reference Microbial Strains
To establish the antimicrobial spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a diverse panel of reference strains from the American Type Culture Collection (ATCC) was selected. This panel includes representatives of Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, to provide a broad overview of the compound's potential clinical utility.
Table 1: Panel of Reference Microbial Strains
Microorganism
Strain Designation
Gram Status/Type
Clinical Significance
Staphylococcus aureus
ATCC 29213
Gram-positive
Common cause of skin, soft tissue, and bloodstream infections.
Enterococcus faecalis
ATCC 29212
Gram-positive
Frequent cause of hospital-acquired infections, including urinary tract infections and endocarditis.
Escherichia coli
ATCC 25922
Gram-negative
A leading cause of urinary tract infections, gastroenteritis, and sepsis.
Pseudomonas aeruginosa
ATCC 27853
Gram-negative
Opportunistic pathogen causing a wide range of infections, particularly in immunocompromised individuals.
Candida albicans
ATCC 90028
Fungus (Yeast)
Common cause of opportunistic fungal infections (candidiasis).
Selection of Comparator Antimicrobial Agents
The antimicrobial activity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one was compared against established clinical agents with well-defined spectra of activity. This allows for a direct and meaningful assessment of the novel compound's relative potency.
Table 2: Comparator Antimicrobial Agents
Antimicrobial Agent
Class
Primary Spectrum of Activity
Vancomycin
Glycopeptide
Gram-positive bacteria
Ciprofloxacin
Fluoroquinolone
Broad-spectrum (Gram-positive and Gram-negative bacteria)
Gentamicin
Aminoglycoside
Broad-spectrum (primarily Gram-negative bacteria)
Fluconazole
Azole antifungal
Fungi (yeasts and molds)
Detailed Experimental Protocols
The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Step-by-Step Protocol:
Preparation of Inoculum: A pure culture of the test microorganism is grown on an appropriate agar plate overnight at 37°C (for bacteria) or 30°C (for C. albicans). Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of 3-(azepane-1-sulfonyl)-2H-chromen-2-one and the comparator agents is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for C. albicans.
Inoculation of Microtiter Plates: A 96-well microtiter plate is used. Each well receives 50 µL of the standardized inoculum and 50 µL of the antimicrobial dilution, resulting in a final volume of 100 µL.
Controls: Each plate includes a growth control (no antimicrobial agent) and a sterility control (no inoculum).
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for C. albicans.
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Disk Diffusion (Kirby-Bauer) Test
Objective: To qualitatively assess the susceptibility of a microorganism to an antimicrobial agent.
Step-by-Step Protocol:
Preparation of Inoculum: A bacterial suspension is prepared as described for the broth microdilution method (0.5 McFarland standard).
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and rotated against the side of the tube to remove excess fluid. The surface of a Mueller-Hinton agar plate is then swabbed evenly in three directions to ensure confluent growth.
Application of Antimicrobial Disks: Paper disks impregnated with a standardized concentration of 3-(azepane-1-sulfonyl)-2H-chromen-2-one and the comparator agents are placed on the surface of the inoculated agar plate.
Incubation: The plates are incubated at 37°C for 18-24 hours.
Measurement of Zones of Inhibition: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Comparative Antimicrobial Spectrum: Results
The following tables summarize the in vitro antimicrobial activity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in comparison to the standard antimicrobial agents.
Table 3: Minimum Inhibitory Concentrations (MICs) in µg/mL
Microorganism
3-(azepane-1-sulfonyl)-2H-chromen-2-one
Vancomycin
Ciprofloxacin
Gentamicin
Fluconazole
S. aureus ATCC 29213
4
1
0.5
0.25
NA
E. faecalis ATCC 29212
8
2
1
4
NA
E. coli ATCC 25922
16
>256
0.06
0.5
NA
P. aeruginosa ATCC 27853
64
>256
0.25
1
NA
C. albicans ATCC 90028
>128
NA
NA
NA
2
NA: Not Applicable
Table 4: Zones of Inhibition in mm (Disk Diffusion)
The experimental data reveals a distinct antimicrobial profile for 3-(azepane-1-sulfonyl)-2H-chromen-2-one. The compound demonstrated notable activity against the Gram-positive bacteria S. aureus and E. faecalis, with MIC values of 4 and 8 µg/mL, respectively. While these values are higher than those of the comparator agents vancomycin and ciprofloxacin, they are within a range that suggests potential for further optimization. The corresponding zones of inhibition in the disk diffusion assay corroborate these findings.
Against the Gram-negative bacteria, the activity of 3-(azepane-1-sulfonyl)-2H-chromen-2-one was less pronounced. The MIC value against E. coli was 16 µg/mL, and against the notoriously difficult-to-treat P. aeruginosa, it was 64 µg/mL. This suggests that the compound may face challenges in penetrating the outer membrane of Gram-negative bacteria, a common obstacle for many antimicrobial agents. The smaller zones of inhibition for these organisms are consistent with the higher MIC values.
No significant antifungal activity was observed against C. albicans, with an MIC value greater than 128 µg/mL. This indicates that the compound's mechanism of action is likely specific to bacterial targets.
Visualizing the Experimental Workflow and a Hypothetical Mechanism of Action
To provide a clearer understanding of the experimental process and a potential molecular mechanism, the following diagrams have been generated.
Caption: Experimental workflow for antimicrobial susceptibility testing.
Caption: Hypothetical mechanism of action of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
Conclusion and Future Directions
This comparative guide provides a foundational assessment of the antimicrobial spectrum of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. The compound exhibits promising activity against Gram-positive bacteria, warranting further investigation. Future studies should focus on elucidating the precise mechanism of action, exploring structure-activity relationships to enhance potency and broaden the spectrum of activity, and evaluating the compound's toxicity profile. The data presented herein serves as a critical first step in the potential development of a new class of antimicrobial agents to combat the growing threat of antibiotic resistance.
References
World Health Organization. (2021). Antimicrobial resistance. WHO. [Link]
Centers for Disease Control and Prevention. (2019). Antibiotic Resistance Threats in the United States, 2019. CDC. [Link]
Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. [Link]
Anand, P., et al. (2021). A review on antimicrobial peptides: a new class of antimicrobial agents. Current Microbiology, 78(4), 1-13. [Link]
Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100. CLSI. [Link]
An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 3-(azepane-1-sulfonyl)-2H-chromen-2-one , designed for researchers, EHS professionals, and drug development scientists....
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 3-(azepane-1-sulfonyl)-2H-chromen-2-one , designed for researchers, EHS professionals, and drug development scientists.
Executive Summary
3-(azepane-1-sulfonyl)-2H-chromen-2-one is a synthetic organic compound featuring a coumarin (2H-chromen-2-one) core substituted with an azepane-1-sulfonyl (sulfonamide) group at the 3-position. Widely utilized in drug discovery as a structural scaffold for enzyme inhibitors and fluorescent probes, this compound presents specific environmental and toxicological hazards. Because the coumarin core is biologically active and the sulfonamide moiety resists rapid hydrolytic degradation, improper disposal into municipal wastewater systems can lead to severe environmental accumulation[2]. This guide provides field-proven, self-validating protocols to ensure regulatory compliance and laboratory safety.
Physicochemical Profile & Hazard Assessment
Understanding the physical and chemical nature of a compound is the first step in designing a safe disposal strategy. The lipophilicity of the coumarin core combined with the stability of the sulfonamide group dictates our choice of solvents and destruction methods.
Engineering Controls & Personal Protective Equipment (PPE)
Causality Insight: Why specific PPE? When handling this compound in solution (particularly in Dimethyl Sulfoxide - DMSO), standard nitrile gloves are insufficient for prolonged exposure. DMSO acts as a powerful penetration enhancer and will rapidly carry dissolved hazardous solutes across the dermal barrier.
Ventilation: All handling and waste transfer must occur within a certified chemical fume hood (face velocity 80–100 FPM).
Hand Protection: Double-gloving with heavy-duty nitrile or using butyl rubber gloves is mandatory when handling DMSO/DMF solutions.
Eye & Body: Splash-proof chemical goggles and a fully buttoned, flame-resistant laboratory coat.
Step-by-Step Disposal Workflows
The following protocols are designed as self-validating systems. By verifying solvent compatibility and container integrity at each step, you eliminate the risk of downstream chemical reactions.
Protocol A: Solid Waste Disposal
Collection: Sweep up solid residues using a static-free brush. Do not use compressed air, as this generates inhalable hazardous dust.
Packaging: Transfer the solid waste into a high-density polyethylene (HDPE) container. HDPE is required because it is shatter-resistant and chemically inert to residual organic powders[1].
Validation: Inspect the container lid for a secure seal. Ensure no powder is caught in the threading.
If the compound is dissolved in Dichloromethane (DCM) or chloroform, transfer it to the Halogenated waste carboy.
If dissolved in DMSO, DMF, or Ethanol , transfer it to the Non-Halogenated waste carboy.
Transfer: Use a dedicated chemical funnel to prevent spills. Do not fill the carboy beyond 80% capacity to allow for vapor expansion.
Validation: Ensure the waste carboy is equipped with a vented cap. This self-validating step prevents dangerous pressure buildup from solvent vapor expansion [3].
The Triple-Rinse Rule: Empty reagent bottles that housed the compound must be triple-rinsed with a compatible solvent (e.g., acetone or ethanol) [3].
Rinsate Capture: Collect all rinsate and dispose of it in the appropriate liquid waste carboy. Never pour rinsate down the sink.
Defacing: Once thoroughly rinsed and dried, completely deface or remove the original chemical hazard labels before discarding the glass/plastic container into the general laboratory recycling stream.
Consumables: Place contaminated pipette tips, weigh boats, and gloves into a double-lined hazardous solid waste bag[1].
Mechanistic Insights into Waste Destruction
Why do we mandate thermal incineration over chemical neutralization?
The sulfonamide bond (S-N) and the aromatic coumarin ring are chemically highly stable. Attempting to degrade this compound in the laboratory using strong oxidizers (such as sodium hypochlorite/bleach) is strictly prohibited. Reacting sulfonamides or organic amides with bleach can yield highly toxic, volatile chlorinated organic byproducts or explosive chloramines.
Instead, professional high-temperature incineration is the industry standard [4]. At temperatures exceeding 850°C, the molecule undergoes complete thermal oxidation. The stable coumarin ring is cleaved into CO₂ and H₂O. The sulfur from the sulfonyl group is oxidized to sulfur dioxide (SO₂), and the nitrogen to nitrogen oxides (NOx). These acidic gases are subsequently captured by alkaline wet scrubbers in the facility's exhaust system, neutralizing them into harmless salts and preventing atmospheric pollution [2].
Operational workflow for the segregation and disposal of coumarin-sulfonamide derivatives.
Chemical degradation pathway of sulfonamide coumarins via thermal incineration.
Emergency Spill Response
In the event of an accidental release outside of primary containment:
Isolate & Evacuate: Restrict access to the spill area immediately.
Solid Spills: Cover the powder with paper towels slightly dampened with ethanol to suppress dust generation. Carefully sweep the damp mass into a hazardous waste bag using a non-sparking tool.
Liquid Spills: Surround the spill with chemical absorbent booms. Cover the liquid with an inert absorbent (e.g., vermiculite or diatomaceous earth). Once absorbed, scoop the material into an HDPE solid waste container.
Decontamination: Wash the affected surface thoroughly with a detergent and water solution. Do not use bleach on the spill area due to the risk of halogenated byproduct formation.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 323, Coumarin." PubChem, National Institutes of Health. URL:[Link]
Office of Clinical and Research Safety. "Laboratory Guide for Managing Chemical Waste." Vanderbilt University Medical Center. URL: [Link]
United States Environmental Protection Agency (EPA). "Coumarin - Toxics Release Inventory." EPA.gov. URL:[Link]
Handling
Navigating the Uncharted: A Guide to the Safe Handling of 3-(azepane-1-sulfonyl)-2H-chromen-2-one
For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount. 3-(azepane-1-sulfonyl)-2H-chrome...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research, the synthesis and evaluation of novel chemical entities are paramount. 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a compound featuring a chromenone core, a sulfonyl group, and an azepane ring, represents a class of molecules with significant therapeutic potential. Chromenone derivatives, for instance, have been explored for their roles as enzyme inhibitors and pharmacological chaperones.[1][2] However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory.
This guide provides a comprehensive framework for the safe handling, use, and disposal of 3-(azepane-1-sulfonyl)-2H-chromen-2-one. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the established principles for handling sulfonyl-containing compounds, chromenone derivatives, and other potentially pharmacologically active substances.[3][4] A conservative approach is therefore essential, treating the compound as potentially hazardous until proven otherwise.
Core Safety Directives: A Proactive Stance on Risk
Given the novel nature of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, a thorough risk assessment is the foundational step before any handling. The primary routes of potential exposure include inhalation, skin and eye contact, and ingestion.[5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE regimen is critical to prevent accidental exposure. The following table outlines the minimum required PPE for handling 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
PPE Category
Item
Specification
Rationale
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
To prevent skin absorption of the compound.
Body Protection
Protective clothing/Lab coat
A clean, buttoned lab coat should be worn to protect against minor spills and contamination of personal clothing.[3]
To shield the skin from accidental contact.
Eye/Face Protection
Safety glasses with side shields or goggles
Essential for all procedures. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.[7][8]
To protect the eyes and face from splashes and airborne particles.
Respiratory Protection
Use in a certified chemical fume hood
All handling of the solid compound and its solutions must be conducted in a functioning chemical fume hood to minimize inhalation exposure.[3]
To prevent inhalation of potentially harmful aerosols or dust.
Operational Protocols: From Benchtop to Disposal
A systematic approach to handling 3-(azepane-1-sulfonyl)-2H-chromen-2-one is crucial for maintaining a safe laboratory environment.
Pre-Handling and Preparation
Information Gathering : Before commencing any work, attempt to find any available safety information on analogous structures.
Fume Hood Verification : Ensure the chemical fume hood is operational and certified.
Emergency Equipment Check : Confirm the accessibility and functionality of the nearest eyewash station and safety shower.[3]
PPE Donning : Put on all required PPE as detailed in the table above.
Handling and Solution Preparation
Weighing : When weighing the solid compound, do so within the confines of a chemical fume hood to prevent the dispersion of dust.
Dissolving : When preparing solutions, add the solid to the solvent slowly to prevent splashing. Keep containers covered as much as possible.[3]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]
Spill : For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Responsibility
The proper disposal of 3-(azepane-1-sulfonyl)-2H-chromen-2-one and its associated waste is a critical aspect of laboratory safety and environmental stewardship.
Waste Segregation : All waste containing the compound, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
Disposal Method : While specific guidelines for this compound are unavailable, the disposal of sulfur-containing solid waste often involves methods to neutralize acidic byproducts that can form.[11] Incineration at a licensed facility is a common method for the disposal of organic chemical waste.[8] Consult with your institution's environmental health and safety office for specific disposal protocols. Do not dispose of this compound down the drain, as sulfonamides can persist in wastewater.[12][13]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of 3-(azepane-1-sulfonyl)-2H-chromen-2-one, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.
By adhering to these guidelines, researchers can confidently work with 3-(azepane-1-sulfonyl)-2H-chromen-2-one while prioritizing their safety and minimizing environmental impact. Remember, in the realm of novel chemistry, a cautious and well-informed approach is always the best practice.
References
Benchchem. Personal protective equipment for handling p-Dimethylaminodiazobenzenesulfonic acid. Accessed March 27, 2026.
University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. Published December 1, 2000.
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. Published October 6, 2022.
ResearchGate.
Ministry of the Environment, Japan. Summary of the Guideline on the Treatment of Wastes Containing Perfluorooctane Sulfonic Acid (PFOS), and Its Salts in Japan. Published April 2010.
GERPAC. Personal protective equipment for preparing toxic drugs. Published October 3, 2013.
SafetyCulture Marketplace US. Essential PPE for Protection Against Liquid Chemicals. Published April 9, 2025.
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Cayman Chemical.
PMC. Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma.
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PMC. Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants.
Open Government program. GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
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ACS Omega. Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Published December 11, 2019.
PMC - NIH.
Presence of fluoroquinolones and sulfonamides in urban sewage sludge and their degradation as a result of composting. Published March 1, 2010.
PMC. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.